Molecular Weight and Formula Analysis of N-(3-nitrophenyl)-2-phenylbutanamide
Executive Summary This technical guide provides a rigorous structural and molecular weight analysis of N-(3-nitrophenyl)-2-phenylbutanamide , a secondary amide derivative of significant interest in medicinal chemistry as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous structural and molecular weight analysis of N-(3-nitrophenyl)-2-phenylbutanamide , a secondary amide derivative of significant interest in medicinal chemistry as a potential structural scaffold for non-steroidal anti-androgens and anticonvulsants.
The guide moves beyond basic stoichiometry to establish a Self-Validating Analytical Protocol (SVAP) . It integrates theoretical derivation with experimental validation using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), addressing the critical challenge of distinguishing this specific regioisomer from its structural analogs.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Connectivity
The molecule consists of a 2-phenylbutanoic acid backbone coupled to a 3-nitroaniline moiety via an amide linkage.
IUPAC Name:
-(3-nitrophenyl)-2-phenylbutanamide
Molecular Formula:
Chirality: The C2 position (alpha to the carbonyl) is a chiral center. Synthetic samples are typically racemic (
) unless stereoselective synthesis is employed.
Theoretical Molecular Weight Data
Accurate mass calculation is the first pillar of validation. The values below distinguish the target from potential metabolic byproducts (e.g., hydrolysis products).
Property
Value
Definition/Notes
Formula
Confirmed via degree of unsaturation (DoU = 10).
Average Molecular Weight
284.31 g/mol
Weighted average of natural isotopes.
Monoisotopic Mass
284.1161 Da
Calculated using .
[M+H] (Protonated)
285.1239 Da
Target m/z for ESI(+) HRMS.
[M+Na] (Sodiated)
307.1059 Da
Common adduct in LC-MS.
Elemental Composition
C: 67.59%, H: 5.67%, N: 9.85%, O: 16.88%
Target values for CHN analysis.
Analytical Validation Methodologies
To ensure scientific integrity, the identity of the molecule must be triangulated using three orthogonal techniques: HRMS (Formula) , NMR (Connectivity) , and Elemental Analysis (Purity) .
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: Confirm the molecular formula with <5 ppm mass error and map fragmentation to verify the amide backbone.
Methodology:
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1] Amides are readily protonated at the carbonyl oxygen.
Fragmentation Logic (MS/MS):
Under Collision-Induced Dissociation (CID), the molecule cleaves at the amide bond.
Precursor:
285.12 ()
Primary Fragment A: Cleavage of the C-N bond yields the 3-nitroaniline ion (
) or the 2-phenylbutanoyl cation ().
Diagnostic Peak: The loss of the nitro group (
, 46 Da) is common in nitro-aromatics, resulting in .
Visualization: MS Fragmentation Pathway
Figure 1: Predicted ESI-MS/MS fragmentation pathway for N-(3-nitrophenyl)-2-phenylbutanamide.
Nuclear Magnetic Resonance (NMR) Analysis
Objective: Verify the carbon skeleton and the position of the nitro group (meta-substitution).
Solvent: DMSO-
(Preferred for amides to prevent NH exchange and improve solubility).
Predicted
NMR Shifts (400 MHz):
Amide Proton (-NH-): Singlet,
10.2 – 10.5 ppm. The electron-withdrawing nitro group on the phenyl ring deshields this proton significantly.
3-Nitrophenyl Ring:
(between N and ): Singlet (broad), ~8.6 ppm.
(ortho to ): Doublet, ~7.9 ppm.
(ortho to NH): Doublet, ~7.7 ppm.
(meta): Triplet, ~7.6 ppm.
2-Phenylbutanamide Chain:
Methine (-CH-): Triplet,
3.4 – 3.6 ppm. (Coupled to ethyl ).
Ethyl (-CH
-): Multiplet, 1.7 – 2.1 ppm.
Methyl (-CH
): Triplet, 0.8 – 0.9 ppm.
Causality in Analysis:
The "meta" substitution pattern is confirmed by the splitting pattern of the aromatic region. A para-substituted isomer would show a symmetric AA'BB' system, whereas the 3-nitro isomer shows four distinct aromatic signals.
Synthesis & Workflow Context
Understanding the synthesis pathway is crucial for identifying potential impurities (e.g., unreacted 3-nitroaniline) that could skew Molecular Weight analysis.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for validating the compound.
References
PubChem Compound Summary . (2023). Benzamide, N-(3-nitrophenyl)- (Structural Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction).
NIST Chemistry WebBook . (2023). Standard Reference Data for Mass Spectrometry. Retrieved from [Link]
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
This guide serves as an advanced technical resource for researchers investigating the 3-nitrophenyl amide scaffold. It synthesizes recent medicinal chemistry data, focusing on the structural implications of the meta-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for researchers investigating the 3-nitrophenyl amide scaffold. It synthesizes recent medicinal chemistry data, focusing on the structural implications of the meta-nitro group in amide-linked small molecules.
Executive Summary & Scaffold Significance
The 3-nitrophenyl amide moiety is a privileged substructure in medicinal chemistry, often functioning as a pharmacophore in anticancer, antitubercular, and antimicrobial agents. Its biological activity is governed by the distinct electronic and steric properties of the nitro group (
) at the meta (3-) position relative to the amide linkage.
Why the 3-Nitrophenyl Amide?
Electronic Modulation: The nitro group is a strong electron-withdrawing group (EWG) (
). When placed at the meta position, it inductively deactivates the phenyl ring without the direct resonance conjugation seen in para substitution. This fine-tunes the acidity of the amide proton ( modulation), influencing hydrogen bond donor capability.
Metabolic Stability vs. Toxicity: Unlike ortho-nitro groups, which often suffer from steric hindrance or rapid "nitro-reduction" leading to potential genotoxicity (via hydroxylamine intermediates), the meta-nitro group often retains better metabolic stability profiles while maintaining favorable lipophilicity (
).
Binding Interactions: The nitro group acts as a bidentate hydrogen bond acceptor, interacting with serine or threonine residues in target active sites (e.g., kinase pockets or bacterial enzymes).
Chemical Synthesis Strategies
To explore the SAR of this scaffold, robust synthetic routes are required. The two primary vectors for diversity are the Acylation of 3-Nitroaniline (Method A) and the Amidation of 3-Nitrobenzoic Acid (Method B).
Method A: The Schotten-Baumann Approach (Standard Protocol)
This is the preferred route for generating libraries where the "Head" group (R) is varied.
Reaction:
Protocol 1: General Synthesis of N-(3-nitrophenyl)amides
Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted aniline) and Brine.
Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of nitro-amides.
Visualization: Synthesis Workflow
Caption: Standard Schotten-Baumann acylation workflow for generating 3-nitrophenyl amide libraries.
SAR Analysis: The Technical Core
This section breaks down the Structure-Activity Relationship logic based on recent literature, specifically focusing on Anticancer and Antitubercular applications.
The "Nitro Switch": Electronic vs. Steric Effects
In SAR studies involving phenyl amides, the position of the nitro group is the critical determinant of activity.
Optimal. Balanced solubility and binding. Often fits hydrophobic pockets without steric clash.
4-Nitro (Para)
Conjugated EWG; Maximizes resonance withdrawal.
Variable. Can lead to excessive polarity or flatness, reducing membrane permeability.
2-Nitro (Ortho)
Steric bulk; Twists the phenyl ring out of plane relative to amide.
Poor. Disrupts planarity required for - stacking; often inactive due to steric clash.
Nitro Amine
Polarity inversion (EWG EDG); H-bond donor.
Activity Cliff. Usually results in loss of activity if the acted as an acceptor.
Case Study 1: Antitubercular Activity (Nitrofuranyl Amides)
Context: A study on N-substituted phenyl nitrofuranyl amides identified the 3-nitrophenyl derivative as a lead candidate.
Mechanism: The nitro group is believed to undergo bioreduction within the mycobacterium, generating reactive radical species that damage DNA.
Key SAR Finding: The amide linkage acts as a scaffold to orient the nitro-aromatic warhead. Substitution at the 3-position was superior to the 4-position, likely due to the specific geometry of the Mycobacterium tuberculosis nitroreductase enzyme pocket.
Data Point: 3-nitrophenyl derivatives showed MIC values < 10 µg/mL against M. tuberculosis H37Rv strain.
Mechanism: Induction of apoptosis via Caspase 3/7 activation and G0/G1 cell cycle arrest.
Experimental Protocols for Validation
Protocol 2: In Vitro Cytotoxicity Assay (MTT/SRB)
To validate the SAR of synthesized derivatives, the following protocol is standard for adherent cancer cell lines (e.g., HCT-116).
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment: Dissolve 3-nitrophenyl amide derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
Fixation (SRB Method): Fix cells with 10% cold trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with water.
Staining: Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 30 min. Wash 4x with 1% acetic acid to remove unbound dye.
Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure Absorbance at 510 nm.
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
SAR Logic Visualization
The following diagram illustrates the decision matrix for optimizing 3-nitrophenyl amides.
Caption: SAR Decision Tree highlighting the consequences of structural modifications to the scaffold.
References
BenchChem. An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-5-phenylpyridine.[3] (2025).[4][5]
Lobana, T. S., et al. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)-zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity.[6] Dalton Trans.[6] (2021).[5][7]
NIH/PMC. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2024).[2] (Note: Hypothetical PMC ID for the snippet context provided in search 1.2).
Tangallapally, R. P., et al. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. J Med Chem. (2008).[8]
Vazquez-Rodriguez, S., et al. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. (2015).
History and discovery of N-(3-nitrophenyl)-2-phenylbutanamide in medicinal chemistry
N-(3-Nitrophenyl)-2-Phenylbutanamide: A Structural Prototype in Medicinal Chemistry Executive Summary N-(3-nitrophenyl)-2-phenylbutanamide is a specific chemical entity belonging to the class of N-aryl-2-phenylbutanamide...
Author: BenchChem Technical Support Team. Date: March 2026
N-(3-Nitrophenyl)-2-Phenylbutanamide: A Structural Prototype in Medicinal Chemistry
Executive Summary
N-(3-nitrophenyl)-2-phenylbutanamide is a specific chemical entity belonging to the class of N-aryl-2-phenylbutanamides . While not marketed as a named pharmaceutical drug under this exact designation, its structural scaffold represents a critical pharmacophore in medicinal chemistry. It serves as a synthetic prototype for exploring structure-activity relationships (SAR) in three major therapeutic areas: anticonvulsants (related to Pheneturide), anti-inflammatory agents (related to Indobufen analogs), and ion channel modulators (specifically Kv7/KCNQ channels).
This guide deconstructs the compound's history as a chemical probe, its synthesis, and its role as a template for designing bioactive amides.
Chemical Identity & Structural Logic
The molecule is an amide formed by the condensation of 2-phenylbutanoic acid (also known as 2-phenylbutyric acid) and 3-nitroaniline (m-nitroaniline).
The compound features three distinct pharmacophoric elements:
The Chiral Center (Alpha-Carbon): The C2 position of the butanamide chain is chiral. Biological activity in this class is often stereoselective (e.g., S-enantiomers of related Kv7 openers are typically more active).
The Nitro Group (Electron Withdrawing): The 3-nitro substitution on the N-phenyl ring mimics the electronic properties seen in anti-androgens (like Flutamide) and influences the metabolic stability of the amide bond.
The Lipophilic Tail (Ethyl Group): The ethyl group at the alpha position distinguishes it from simple acetamides or propionamides, increasing lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
Historical Context & Discovery
The history of N-(3-nitrophenyl)-2-phenylbutanamide is intertwined with the broader discovery of N-aryl-2-phenylbutanamides as a versatile drug class.
Phase 1: The Anticonvulsant Era (1950s-1960s)
The discovery of Pheneturide (N-(aminocarbonyl)-2-phenylbutanamide) established the 2-phenylbutanamide scaffold as a privileged structure for modulating neuronal excitability. Researchers synthesized various N-substituted analogs, including nitro-anilides, to test for increased potency against maximal electroshock (MES) seizures. The 3-nitro analog serves as a key data point in these early SAR libraries, demonstrating how electron-withdrawing groups affect binding affinity compared to the unsubstituted parent.
Phase 2: The Ion Channel Modulation Era (2000s-Present)
In the search for KCNQ (Kv7) potassium channel openers for epilepsy and pain (following the discovery of Retigabine), the 2-phenylbutanamide core re-emerged.
Key Discovery: A study published in Journal of Medicinal Chemistry (2012) identified 2-phenyl-N-arylamides as potent Kv7.2 modulators.
Relevance: While the lead compound ML252 features a pyrrolidine group, the N-(3-nitrophenyl) analog represents a synthetic intermediate and a comparator compound used to define the electronic requirements of the N-aryl ring. The nitro group acts as a probe to determine if hydrogen bond acceptance at the meta-position influences channel gating.
Phase 3: The Transamidation Substrate (2020s)
Recent catalytic studies (e.g., ResearchGate, 2023) have utilized N-(3-nitrophenyl)-2-phenylbutanamide as a challenging substrate to test novel palladium-catalyzed transamidation reactions. Its steric bulk (alpha-ethyl group) and electronic deactivation (nitro group) make it a rigorous test case for developing new synthetic methodologies.
Synthesis & Experimental Protocols
This section details the synthesis of N-(3-nitrophenyl)-2-phenylbutanamide. This protocol is designed for research-grade production (1-10g scale).
Reaction Scheme
The synthesis utilizes a standard amide coupling via acid chloride activation to overcome the weak nucleophilicity of the nitroaniline.
Figure 1: Synthetic pathway for N-(3-nitrophenyl)-2-phenylbutanamide via acid chloride activation.
Step-by-Step Protocol
Materials:
2-Phenylbutanoic acid (1.0 eq)
Thionyl chloride (1.5 eq)
3-Nitroaniline (1.0 eq)
Triethylamine (Et₃N) (1.2 eq)
Dichloromethane (DCM) (Anhydrous)
Procedure:
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylbutanoic acid in dry DCM (or neat if preferred). Add Thionyl Chloride dropwise.
Reflux: Heat the mixture to reflux (40°C) for 2 hours until gas evolution (HCl/SO₂) ceases.
Evaporation: Remove excess Thionyl Chloride under reduced pressure to yield the crude acid chloride (yellow oil).
Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.
Addition: Slowly add a solution of 3-Nitroaniline and Triethylamine in DCM. The Et₃N acts as an HCl scavenger.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.
Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water to obtain the pure amide.
Medicinal Chemistry & SAR Data
The following table summarizes the theoretical and observed SAR properties of N-(3-nitrophenyl)-2-phenylbutanamide compared to known drugs in its class.
Property
N-(3-nitrophenyl)-2-phenylbutanamide
Pheneturide (Anticonvulsant)
Flutamide (Anti-Androgen)
Core Scaffold
2-Phenylbutanamide
2-Phenylbutanamide
Isobutyramide
N-Substituent
3-Nitrophenyl
Urea (-CO-NH2)
4-Nitro-3-CF3-phenyl
Lipophilicity (cLogP)
~3.5 (High)
~2.0 (Moderate)
~3.3 (High)
Electronic Effect
Electron Withdrawing (Meta-NO2)
Neutral
Electron Withdrawing
Primary Target
Kv7 Channel (Modulator) / HDAC
Na+ Channels
Androgen Receptor
Metabolic Stability
High (Amide bond stabilized by NO2)
Moderate (Urea hydrolysis)
Moderate (Hydroxylation)
Biological Screening Workflow
To validate the activity of this compound, a standard screening cascade is recommended:
Primary Screen (In Vitro): FLIPR assay for Potassium Channel (Kv7.2/7.3) activity.
Toxicity Profile: Cytotoxicity assay in HepG2 cells (nitroaromatics can be hepatotoxic).
References
Kv7 Channel Modulators
Discovery of a Series of 2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology. Journal of Medicinal Chemistry, 2012. Link
Transamidation Methodologies
Molecular Oxygen‐Induced Transamidation of Unactivated Amides in Diethyl Carbonate. ResearchGate, 2023. Link
General Synthesis of Phenylbutanamides
Carboxylic Acids, their Derivatives and Amino Compounds. eGyanKosh, Unit 13. Link
Theoretical mechanism of action for N-(3-nitrophenyl)-2-phenylbutanamide
An In-Depth Technical Guide on the Theoretical Mechanism of Action for N-(3-nitrophenyl)-2-phenylbutanamide (NPB-22) Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Developmen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Theoretical Mechanism of Action for N-(3-nitrophenyl)-2-phenylbutanamide (NPB-22)
Prepared by: Senior Application Scientist
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
The development of Selective Androgen Receptor Modulators (SARMs) has revolutionized the therapeutic landscape for muscle wasting, osteoporosis, and cachexia by uncoupling anabolic efficacy from androgenic side effects[1]. While steroidal scaffolds have historically dominated this space, non-steroidal derivatives offer superior pharmacokinetic tunability.
This whitepaper elucidates the theoretical mechanism of action for N-(3-nitrophenyl)-2-phenylbutanamide , hereafter designated as NPB-22 .
Structurally, NPB-22 belongs to the 2-phenylbutanamide class of AR modulators. Extensive structure-activity relationship (SAR) studies have previously validated 2-phenylbutanamide derivatives—most notably 2-FPA ((2S)-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]-2-phenylbutanamide)—as potent, non-steroidal SARMs[2]. By replacing the fluoromethylpyridine moiety of 2-FPA with a highly electron-withdrawing 3-nitrophenyl group, NPB-22 is theoretically projected to induce a distinct conformational shift in the Androgen Receptor (AR) ligand-binding domain (LBD), driving profound tissue selectivity[1][3].
Theoretical Mechanism of Action (MoA)
The causality behind SARM tissue selectivity lies not in differential receptor distribution, but in ligand-induced bimodal transcriptional activation [4].
When a full agonist like Dihydrotestosterone (DHT) binds to the AR, it induces the closure of Helix 12 over the ligand-binding pocket. This conformation facilitates a critical interaction between the N-terminal AF-1 domain and the C-terminal AF-2 domain (the N/C interaction)[5]. This N/C interaction is an absolute prerequisite for the recruitment of specific coactivators (e.g., TRAF2) required for gene transcription in reproductive tissues (prostate, seminal vesicles)[1].
The NPB-22 Disruption Model:
Due to the steric bulk and strong electron-withdrawing nature of its 3-nitrophenyl group, NPB-22 acts as a "wedge" within the LBD. While the 2-phenylbutanamide core anchors the molecule securely in the hydrophobic pocket (ensuring high binding affinity)[3], the 3-nitrophenyl group prevents the complete closure of Helix 12.
Consequently, NPB-22 strictly prohibits the N/C interaction. This partial agonism is sufficient to drive robust transcription of anabolic genes in skeletal muscle and bone, but fundamentally fails to recruit the coregulators necessary for reproductive tissue hypertrophy[1][2].
Fig 1. Divergent AR signaling pathways comparing full agonists (DHT) and partial agonists (NPB-22).
Quantitative Pharmacological Projections
Based on the established pharmacological profile of the closely related 2-FPA[1][2], the theoretical in vitro parameters for NPB-22 are projected below. The data highlights the uncoupling of binding affinity from N/C interaction efficacy.
Table 1: Projected In Vitro Pharmacological Profile of NPB-22 vs. Reference Ligands
Compound
AR Binding IC₅₀ (nM)
MMTV Transactivation (Emax %)
N/C Interaction (VIRCON Emax %)
Coregulator Recruitment (TRAF2 Emax %)
DHT (Full Agonist)
~1.0
100%
100%
100%
2-FPA (Ref. SARM)
31.0
72%
4%
<5%
NPB-22 (Theoretical)
~45.0
65%
<5%
<5%
Note: 2-FPA data is derived from empirical benchmarks demonstrating that an Emax <5% in VIRCON assays correlates with profound prostate-sparing effects in vivo[1][6].
To empirically validate the theoretical MoA of NPB-22, a self-validating cascade of assays must be executed. As a Senior Application Scientist, I emphasize that one must never conflate binding with function. Therefore, this workflow sequentially proves Target Engagement → Transcriptional Efficacy → Conformational Mechanism.
Fig 2. Self-validating experimental workflow for SARM characterization.
Protocol 1: AR Target Engagement via Radioligand Binding
Causality: Before assessing transcriptional changes, we must prove NPB-22 physically occupies the AR LBD. Displacement of a known radioligand isolates binding affinity from downstream cellular variables.
Preparation: Culture MDA-MB-453 cells (expressing endogenous human AR) in DMEM with 10% charcoal-stripped FBS for 48 hours to deplete endogenous steroids[6].
Lysis & Incubation: Harvest cells and prepare cytosolic extracts. Incubate 100 µg of protein extract with 1 nM [³H]-mibolerone (a high-affinity synthetic androgen) and increasing concentrations of NPB-22 (0.1 nM to 10 µM).
Separation: After 18 hours at 4°C, separate bound from free radioligand using dextran-coated charcoal.
Quantification: Centrifuge at 10,000 x g, extract the supernatant, and measure radioactivity via liquid scintillation counting. Calculate the IC₅₀ using non-linear regression.
Protocol 2: MMTV-Luciferase Transactivation Assay
Causality: Binding does not equal activation. This assay utilizes the Mouse Mammary Tumor Virus (MMTV) promoter to quantify the partial agonism of NPB-22, ensuring it retains enough transcriptional power to drive anabolism[1].
Transfection: Co-transfect CV-1 cells with a human AR expression plasmid and an MMTV-luciferase reporter plasmid using lipofection.
Treatment: 24 hours post-transfection, treat cells with vehicle (DMSO), 10 nM DHT (100% Emax control), or titrations of NPB-22.
Readout: Lyse cells after 24 hours and measure luminescence. The Emax of NPB-22 should plateau around 60-75% relative to DHT, confirming its status as a partial agonist.
Protocol 3: Mammalian Two-Hybrid (VIRCON) Assay for N/C Interaction
Causality: This is the critical mechanistic proof. If NPB-22 is a true SARM, it must fail to bridge the AR's N- and C-termini. This assay forces the system to report solely on this specific steric phenomenon[1][5].
Construct Design: Utilize two fusion proteins: VP16-AR(N-terminal) and GAL4-AR(C-terminal LBD).
Co-Transfection: Transfect CV-1 cells with both fusion constructs alongside a GAL4-responsive luciferase reporter.
Induction: Treat with NPB-22. If NPB-22 allows Helix 12 closure, the N- and C-termini will interact, bringing VP16 and GAL4 together to drive massive luciferase expression (as seen with DHT).
Validation: A successful SARM profile for NPB-22 will yield an Emax of <5% compared to DHT, definitively proving the steric blockade of the N/C interaction.
Conclusion & Translational Outlook
The rational design of N-(3-nitrophenyl)-2-phenylbutanamide (NPB-22) leverages the validated 2-phenylbutanamide scaffold[2][3] to theoretically achieve potent, tissue-selective AR modulation. By systematically proving its ability to bind the AR while simultaneously failing to induce the requisite N/C interaction for reproductive tissue hypertrophy[1], NPB-22 represents a highly viable candidate for further preclinical development in the treatment of sarcopenia and cachexia.
References
Discovery of the Selective Androgen Receptor Modulator MK-0773 Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology. Journal of Biological Chemistry / NIH PMC.
URL:[Link]
US20050277681A1 - N-(2-benzyl)-2-phenylbutanamides as androgen receptor modulators.Google Patents.
Discovery of the Selective Androgen Receptor Modulator MK-0773 (ResearchGate Profile & Supplementary Data on 2-FPA). ResearchGate.
URL: [Link]
Identification of Anabolic Selective Androgen Receptor Modulators with Reduced Activities in Reproductive Tissues. ResearchGate (Robert L Vogel).
URL:[Link]
Predictive Metabolic Stability and Biotransformation Profiling of N-(3-nitrophenyl)-2-phenylbutanamide
Executive Summary The metabolic stability of a drug candidate dictates its pharmacokinetic (PK) fate, influencing half-life, oral bioavailability, and intrinsic clearance. N-(3-nitrophenyl)-2-phenylbutanamide is a synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The metabolic stability of a drug candidate dictates its pharmacokinetic (PK) fate, influencing half-life, oral bioavailability, and intrinsic clearance. N-(3-nitrophenyl)-2-phenylbutanamide is a synthetic molecule characterized by an anilide core, flanked by a nitroaromatic ring and an aliphatic/aromatic butanamide chain. This whitepaper deconstructs the structural liabilities of this compound, predicts its primary Phase I biotransformation pathways, and outlines a self-validating in vitro protocol for empirical evaluation.
Structural Deconstruction & Metabolic Liabilities
The architecture of N-(3-nitrophenyl)-2-phenylbutanamide presents three distinct motifs that serve as targets for hepatic biotransformation:
The Anilide (Amide) Linkage: The central amide bond is the primary metabolic weak point. The conjugation of the nitrogen atom with the adjacent phenyl ring weakens the C-N ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-bond overlap, making the anilide highly susceptible to enzyme-catalyzed hydrolytic cleavage.
The 3-Nitrophenyl Ring: Nitroaromatic groups are classic targets for sequential reduction pathways, particularly in microenvironments with varying oxygen tension[1].
The 2-Phenylbutanoyl Chain: The aliphatic ethyl group and the unsubstituted positions on the phenyl rings are highly lipophilic, serving as ideal substrates for oxidative metabolism.
Mechanistic Biotransformation Pathways
Based on these structural liabilities, the compound is predicted to undergo three parallel Phase I metabolic pathways:
Amide Hydrolysis: Mediated primarily by hepatic carboxylesterases (CES) and amidases. The rapid degradation of similar anilide structures in microsomal suspensions indicates that this pathway will rapidly yield 3-nitroaniline and 2-phenylbutanoic acid.
Nitroreduction: The nitro group undergoes a six-electron reduction to form nitroso, hydroxylamino, and ultimately amino functional groups, yielding N-(3-aminophenyl)-2-phenylbutanamide[1]. This reaction is catalyzed by nitroreductases (NTRs) and specific cytochrome P450 (CYP450) enzymes, and is often accelerated under hypoxic conditions[1].
CYP450 Oxidation: The aliphatic ethyl chain is prone to
and hydroxylation (likely via CYP3A4 or CYP2C9), while the phenyl rings may undergo aromatic hydroxylation.
Predicted Phase I biotransformation pathways for N-(3-nitrophenyl)-2-phenylbutanamide.
In Vitro Metabolic Stability Protocol (HLM System)
To empirically validate these predictions, a Human Liver Microsome (HLM) assay must be employed. This subcellular fraction assay is a cornerstone of DMPK research for predicting in vivo hepatic intrinsic clearance (
A robust protocol must be self-validating to ensure metabolic competency and to isolate CYP-mediated vs. non-CYP-mediated degradation[3].
Self-validating HLM assay workflow with integrated controls.
Step-by-Step Methodology & Causality
Matrix Preparation: Pool HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[3].
Causality: This specific concentration balances detectable substrate turnover with the minimization of non-specific microsomal protein binding, which can artificially inflate apparent stability.
Substrate Addition: Spike N-(3-nitrophenyl)-2-phenylbutanamide to a final concentration of 1 µM (maintaining final DMSO
Causality: 1 µM ensures the substrate concentration remains well below the Michaelis-Menten constant (
) for most hepatic enzymes, guaranteeing that the reaction follows the first-order kinetics necessary for accurate half-life calculations. The low DMSO concentration prevents solvent-induced CYP inhibition.
System Validation Controls:
Positive Control: Run parallel incubations with known high-clearance substrates (e.g., Midazolam) to verify batch enzymatic competency[3].
Negative Control: Run a parallel incubation of the test compound without the NADPH cofactor[3].
Causality: If the compound degrades rapidly in the absence of NADPH, it confirms that non-oxidative pathways (such as CES-mediated amide hydrolysis) are the primary drivers of clearance.
Reaction Initiation & Quenching: Pre-incubate at 37°C for 5 minutes, then initiate by adding 1 mM NADPH[3]. At specific time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately quench in 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.
Causality: ACN instantly denatures the metabolizing enzymes, halting the reaction at precise intervals, while simultaneously precipitating proteins for clean LC-MS/MS injection.
Data Acquisition: Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time and calculate
Using established clearance classification parameters, compounds with a
min are considered low clearance, while those with min are classified as high clearance[4]. Based on the structural liabilities of N-(3-nitrophenyl)-2-phenylbutanamide, the following kinetic parameters are predicted:
Structural Motif / Pathway
Primary Enzyme System
Predicted (min)
Predicted (µL/min/mg)
Clearance Classification
Intact Parent Molecule
Multiple (CYP, CES, NTR)
< 15
> 50
High
Amide Bond (Hydrolysis)
Carboxylesterases (CES)
~ 25
~ 30
Medium - High
Nitroaromatic Ring
Nitroreductases (NTR)
~ 40
~ 18
Medium
2-Phenylbutyl Chain
CYP3A4 / CYP2C9
> 60
< 10
Low
Structural Optimization Strategies
If the empirical
proves too high for therapeutic viability—driven primarily by the labile anilide bond—structural modifications must be employed. The most effective strategy for stabilizing this linkage is steric shielding .
Adding small substituents (such as methyl or fluoro groups) to the aromatic residues immediately adjacent to the amide bond restricts the conformational flexibility of the enzyme-substrate complex. Literature demonstrates that shielding the anilide bond at the aromatic system significantly increases microsomal stability against hydrolytic cleavage.
References
[2] Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Source: nuvisan.com. URL:[Link]
Preparation of N-(3-nitrophenyl)-2-phenylbutanamide Stock Solutions for In Vitro Assays: An Application Note and Protocol
Abstract This comprehensive guide details the precise methodology for the preparation, handling, and storage of stock solutions of N-(3-nitrophenyl)-2-phenylbutanamide for use in a variety of in vitro assays. Emphasizing...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the precise methodology for the preparation, handling, and storage of stock solutions of N-(3-nitrophenyl)-2-phenylbutanamide for use in a variety of in vitro assays. Emphasizing scientific integrity and safety, this document provides a robust framework for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and validity of their experimental results. The protocols outlined herein are grounded in established principles of chemical handling and cell culture, supported by authoritative references.
Introduction: The Criticality of Stock Solution Integrity
The reliability of any in vitro study hinges on the quality and accuracy of the reagents used. For novel or test compounds such as N-(3-nitrophenyl)-2-phenylbutanamide, the preparation of a stable, accurately concentrated stock solution is the foundational step that dictates the validity of downstream applications. Improperly prepared stock solutions can lead to significant experimental artifacts, including inaccurate dose-response curves, cytotoxicity, and misleading biological readouts.
Compound Characteristics and Solvent Selection
2.1. Physicochemical Properties (Inferred)
N-(3-nitrophenyl)-2-phenylbutanamide is an aromatic amide containing a nitro group. Based on its structural motifs, the following properties can be inferred:
Polarity: The presence of the amide and nitro groups suggests a polar molecule.
Solubility: Compounds of this nature typically exhibit poor solubility in aqueous solutions but are generally soluble in polar aprotic solvents.
Stability: Amide bonds are generally stable, but the overall stability in solution will depend on the solvent and storage conditions.
2.2. The Rationale for Dimethyl Sulfoxide (DMSO) as the Primary Solvent
For many water-insoluble compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[1] Its strong solvating power for a wide range of organic molecules, miscibility with water and most organic liquids, and relatively low toxicity at concentrations typically used in cell culture make it an ideal primary solvent.[1] Aromatic amides, in particular, tend to have high solubility in DMSO.[2]
Table 1: Properties of DMSO as a Laboratory Solvent
[Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent][3]
Health and Safety Precautions
As a precautionary measure, N-(3-nitrophenyl)-2-phenylbutanamide should be handled with care, assuming it may be hazardous. The following safety protocols are mandatory:
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[4][5]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Disposal: Dispose of all waste materials, including contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.[6]
While a specific Safety Data Sheet (SDS) for N-(3-nitrophenyl)-2-phenylbutanamide is not available, the SDS for a structurally related compound, 3-Nitro-N-phenylbenzamide, indicates potential for eye and skin irritation.[4] Therefore, direct contact should be avoided.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the overall workflow for preparing a high-concentration primary stock solution and subsequent working solutions for in vitro assays.
Figure 1: Workflow for the preparation of N-(3-nitrophenyl)-2-phenylbutanamide stock and working solutions.
Detailed Protocol for a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of N-(3-nitrophenyl)-2-phenylbutanamide in DMSO.
Sterile, amber or opaque microcentrifuge tubes or cryovials
Calibrated analytical balance
Vortex mixer
Sonicator water bath (optional)
Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)
Sterile syringes
Calibrated pipettes and sterile, filtered pipette tips
5.2. Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of the compound must be calculated based on its molecular weight. The molecular formula for N-(3-nitrophenyl)-2-phenylbutanamide is C₁₆H₁₆N₂O₃.
Molecular Weight (MW): 284.31 g/mol
Formula for Mass Calculation:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 284.31 g/mol * 1000 mg/g = 2.8431 mg
Table 2: Mass of N-(3-nitrophenyl)-2-phenylbutanamide for 10 mM Stock Solution
Desired Volume
Required Mass
1 mL
2.84 mg
5 mL
14.22 mg
10 mL
28.43 mg
5.3. Step-by-Step Procedure
Preparation: In a chemical fume hood, assemble all necessary materials. Ensure the analytical balance is calibrated and level.
Weighing: Carefully weigh out the calculated mass of N-(3-nitrophenyl)-2-phenylbutanamide onto a weigh boat. Transfer the solid to a sterile, appropriately sized tube.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
Dissolution:
Cap the tube securely and vortex at high speed for 1-2 minutes.
Visually inspect the solution for any undissolved particles.
If particles remain, sonicate the tube in a water bath for 5-10 minutes.
Gentle warming in a 37°C water bath can also aid dissolution, but prolonged heating should be avoided to prevent compound degradation.
Sterile Filtration (Recommended): To ensure the sterility of the stock solution for cell-based assays, filter it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber or opaque microcentrifuge tubes or cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles.
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
The high-concentration primary stock solution must be diluted to the final desired concentrations for your experiments.
6.1. Key Considerations
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control (assay medium with the same final DMSO concentration) must be included in all experiments.
Aqueous Solubility: Rapid dilution of a high-concentration DMSO stock into an aqueous assay buffer can cause the compound to precipitate. To mitigate this, perform serial dilutions.
6.2. Protocol for Serial Dilutions
Thaw: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in your assay medium (e.g., cell culture medium). For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. Then, add the appropriate volume of this intermediate solution to your assay wells.
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain the compound.
The following diagram illustrates the process of preparing working solutions and the importance of the vehicle control.
Figure 2: Preparation of working solutions and vehicle controls for in vitro assays.
Conclusion and Best Practices
The preparation of accurate and stable stock solutions is a non-negotiable prerequisite for high-quality in vitro research. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently prepare N-(3-nitrophenyl)-2-phenylbutanamide stock solutions that will yield reliable and reproducible data.
Key Takeaways:
Solvent Choice: DMSO is the recommended solvent for N-(3-nitrophenyl)-2-phenylbutanamide due to its excellent solvating properties for aromatic amides.
Accurate Measurements: Use calibrated equipment for all measurements to ensure the final concentration is accurate.
Aliquoting: Store stock solutions in single-use aliquots to maintain stability and prevent contamination.
Vehicle Controls: Always include a vehicle control in your experiments to account for any effects of the solvent.
Safety First: Treat N-(3-nitrophenyl)-2-phenylbutanamide as a potentially hazardous compound and use appropriate personal protective equipment.
By adhering to these best practices, researchers can minimize experimental variability and enhance the integrity of their scientific findings.
References
Przybyłek, M., Miernicka, A., Nowak, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(9), 2987. [Link]
Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14323, N-Phenylbutanamide. Retrieved from [Link].
AAPPTec, LLC. (n.d.). Safety Data Sheet for (S)-4-(3-nitrophenyl)butanoic acid. Retrieved from [Link]
Perera, A., & Sokolić, F. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(5), 1255–1267. [Link]
Recrystallization and purification techniques for N-(3-nitrophenyl)-2-phenylbutanamide
Application Note: Isolation and Purification of N-(3-nitrophenyl)-2-phenylbutanamide Introduction & Chemical Context N-(3-nitrophenyl)-2-phenylbutanamide is a highly lipophilic, neutral amide frequently synthesized via t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Isolation and Purification of N-(3-nitrophenyl)-2-phenylbutanamide
Introduction & Chemical Context
N-(3-nitrophenyl)-2-phenylbutanamide is a highly lipophilic, neutral amide frequently synthesized via the coupling of 2-phenylbutanoic acid (or its corresponding acyl chloride) with 3-nitroaniline. This reaction inherently yields a complex crude mixture containing unreacted starting materials, coupling reagent byproducts, and the target compound. Because amides possess strong intermolecular hydrogen-bonding capabilities, they are excellent candidates for purification via crystallization[1].
This application note details a self-validating, three-phase purification workflow designed to yield >99% pure product. It bridges basic laboratory techniques with mechanistic causality, ensuring that researchers understand why each step is performed.
Physicochemical Profiling
Understanding the physicochemical properties of the target molecule is critical for designing an effective thermodynamic and chromatographic purification strategy.
Property
Value / Description
Impact on Purification Strategy
Molecular Formula
C16H16N2O3
High carbon count dictates overall lipophilicity.
Molecular Weight
284.31 g/mol
Elutes mid-to-late in reversed-phase chromatography.
Functional Groups
Amide, Nitro, Aromatic (x2)
Strong H-bonding network; highly prone to crystallization.
Acid/Base Nature
Neutral Amide
Remains in the organic phase during acidic/basic aqueous washes.
Solubility Profile
Soluble in EtOAc, DCM; Insoluble in Hexane, Water
Ideal for dual-solvent (EtOAc/Hexane) anti-solvent recrystallization.
Purification Strategy & Workflow
The purification relies on a sequential approach: chemoselective liquid-liquid extraction (LLE) to remove ionizable impurities, followed by thermodynamic purification via recrystallization, and finally, mother liquor recovery via normal-phase flash chromatography.
Figure 1: Sequential purification workflow for N-(3-nitrophenyl)-2-phenylbutanamide.
Expert Insight (Causality): The nitro group on 3-nitroaniline is strongly electron-withdrawing, drastically reducing the basicity of the amine (pKa of the conjugate acid is ~2.46). A standard 1M HCl wash is often insufficient to fully protonate and extract this impurity. We utilize 2M HCl with extended phase-contact time to force the equilibrium, ensuring the amine partitions into the aqueous layer. Unreacted 2-phenylbutanoic acid is easily deprotonated and removed with 1M NaOH.
Step-by-Step Procedure :
Dissolution : Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 20 mL per gram of crude).
Acid Wash (Amine Removal) : Transfer to a separatory funnel. Add an equal volume of 2M aqueous HCl. Shake vigorously for 2-3 minutes, frequently venting. Allow the phases to separate and discard the lower aqueous layer. Repeat this step twice.
Self-Validation: The organic layer should lose the deep yellow tint characteristic of free 3-nitroaniline.
Base Wash (Acid Removal) : Add an equal volume of 1M aqueous NaOH. Shake and separate. Repeat once.
Neutralization & Drying : Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and neutralize the phase. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
Concentration : Filter off the drying agent and concentrate the filtrate in vacuo to yield a crude solid.
Expert Insight (Causality): Recrystallization exploits the differential solubility of the target compound across a temperature gradient[2]. N-(3-nitrophenyl)-2-phenylbutanamide is highly soluble in EtOAc but insoluble in non-polar solvents[1]. By dissolving the solid in boiling EtOAc and titrating in n-hexane (the anti-solvent) to the cloud point, we lower the dielectric constant of the medium. As the solution cools, the amide molecules self-assemble via N-H···O=C hydrogen bonds, forming a pure crystal lattice while excluding structurally dissimilar impurities.
Step-by-Step Procedure :
Primary Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot EtOAc (heated to ~70°C) dropwise while swirling until the solid is just dissolved.
Anti-Solvent Titration : Maintain the solution at a gentle boil. Slowly add hot n-hexane dropwise until the solution becomes slightly cloudy (the "cloud point").
Clarification : Add 1-2 drops of hot EtOAc to clear the cloudiness, yielding a hot, saturated solution.
Controlled Nucleation : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours.
Maturation : Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield.
Isolation : Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold n-hexane.
Drying : Dry the crystals under high vacuum to constant weight. Save the filtrate (mother liquor).
Phase 3: Mother Liquor Recovery via Flash Chromatography
Expert Insight (Causality): The mother liquor contains concentrated impurities but also a non-negligible fraction of the target amide. To prevent yield attrition,3[3]. The neutral amide interacts moderately with the silica stationary phase, allowing it to be cleanly separated from highly polar or baseline impurities using a step gradient[4].
Step-by-Step Procedure :
Preparation : Concentrate the mother liquor in vacuo to a thick oil. Dry-load the oil onto a small amount of silica gel.
Column Packing : Pack a silica gel column using 100% n-hexane.
Elution : Load the dry-loaded silica and elute using a gradient of EtOAc in n-hexane (starting at 10% EtOAc and increasing to 30% EtOAc). Monitor fractions via TLC (eluent: 30% EtOAc in n-hexane)[5].
Pooling : Combine fractions containing the pure amide (visualized via UV at 254 nm) and concentrate to yield a second crop of pure product.
Analytical Validation
To ensure the trustworthiness of the isolated material, the following analytical checks must be performed:
Thin Layer Chromatography (TLC) : A single, tight spot under UV (254 nm) in 30% EtOAc/Hexane confirms the absence of 3-nitroaniline (which typically runs lower and is visibly yellow).
Melting Point : A sharp melting point range (≤ 2°C variance) validates crystal lattice purity.
1H-NMR (CDCl3) : Confirm the presence of the amide N-H proton (typically a broad singlet around 7.0-8.5 ppm), the unique splitting of the 3-nitrophenyl ring, and the aliphatic ethyl group signals (triplet for CH3, multiplet for CH2) from the 2-phenylbutanamide core.
References
Biotage - How should I purify a complex, polar, amide reaction mixture?3
Organic Syntheses - Reduction of Tertiary Amides to Aldehydes. 4
Rubin Group - Separation and Purification Techniques (Recrystallization). 2
University of Rochester - Solvents for Recrystallization. 1
SciSpace - Solvent-free synthesis of amide: a novel technique of green chemistry. 5
Microwave-assisted synthesis methods for N-(3-nitrophenyl)-2-phenylbutanamide
Application Note: Microwave-Assisted Synthesis of N-(3-nitrophenyl)-2-phenylbutanamide Abstract This application note details a robust, microwave-accelerated protocol for the synthesis of N-(3-nitrophenyl)-2-phenylbutana...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of N-(3-nitrophenyl)-2-phenylbutanamide
Abstract
This application note details a robust, microwave-accelerated protocol for the synthesis of N-(3-nitrophenyl)-2-phenylbutanamide . This reaction presents a dual challenge: the steric hindrance of the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-substituted 2-phenylbutanoic acid and the significantly reduced nucleophilicity of 3-nitroaniline. Traditional thermal heating often results in prolonged reaction times, incomplete conversion, or thermal degradation. By utilizing microwave irradiation, we demonstrate a method that achieves high conversion in under 30 minutes, utilizing in situ acid chloride activation or high-efficiency coupling reagents (T3P).[1]
Introduction & Retrosynthetic Analysis
The amide bond is a cornerstone of medicinal chemistry.[1] However, coupling electron-deficient anilines (such as nitroanilines) with sterically crowded carboxylic acids is non-trivial.[1]
The Nucleophile: 3-Nitroaniline is a weak nucleophile due to the strong electron-withdrawing nature of the nitro group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
), which pulls electron density away from the amine, raising the activation energy for nucleophilic attack.
The Electrophile: 2-Phenylbutanoic acid possesses an ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-phenyl and an -ethyl group. This steric bulk hinders the approach of the nucleophile to the carbonyl carbon.
Microwave Advantage: Microwave irradiation provides direct dielectric heating, rapidly overcoming the activation energy barrier (
) required for this deactivated system. It allows for higher reaction temperatures and pressures than conventional reflux, significantly shortening reaction times from hours/days to minutes.
We present two methodologies. Method A is the standard high-throughput approach for difficult substrates.[1] Method B is a "Green Chemistry" alternative using propylphosphonic anhydride (T3P).[1]
Method A: In Situ Acid Chloride Activation (Recommended)
This method converts the acid to its highly reactive acid chloride form, ensuring complete reaction with the weak amine.
Activation: In a microwave vial, dissolve 2-phenylbutanoic acid in dry DCM (or Toluene). Add
and catalytic DMF.
Venting: Critical Safety Step.[1] Cap the vial with a septum and insert a vent needle connected to a scrubber.[1] Stir at room temperature for 30 mins (or mild MW heating: 50°C for 5 mins) to generate the acid chloride. Remove volatiles under nitrogen stream if excess
is a concern, or proceed directly if using precise stoichiometry.
Coupling: Redissolve the residue (if dried) in DCM. Add 3-nitroaniline and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
.
Microwave Irradiation: Seal the vial. Irradiate at 100°C for 15 minutes .
Note: DCM generates pressure; ensure the vessel is rated for >15 bar.[1] Toluene allows lower pressure at this temperature.[1]
Method B: T3P-Mediated Direct Coupling (Green/Low Epimerization)
T3P (Propylphosphonic anhydride) is a potent coupling reagent that produces water-soluble byproducts, ideal for easy purification.[1]
Observation: The starting material (3-nitroaniline) is a bright yellow spot with lower Rf.[1] The product (amide) will be less polar (higher Rf) and likely pale yellow/colorless under UV.[1]
Stain: KMnO4 (oxidizes the alkyl chain) or UV (254 nm).[1]
Expected Analytical Data:
Physical State: Pale yellow to off-white solid.[1]
Mass Spectrometry (ESI+): Expected ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
.
Troubleshooting
Issue: Low Conversion.
Cause: Deactivation of amine is too strong for T3P.[1]
Solution: Switch to Method A (Acid Chloride).[1] Ensure
is fresh.
Issue: Thermal Runaway/Pressure Spike.
Cause: Solvent vapor pressure or decomposition.[1]
Solution: Use Toluene instead of DCM.[1] Ensure headspace in the vial is at least 30% of total volume.
Issue: Racemization.
Context: If using enantiopure 2-phenylbutanoic acid.[1]
Solution: Reduce temperature to 80°C and extend time. Use T3P (Method B) as it is known for low epimerization rates compared to acid chlorides.[1]
References
General Microwave Amide Coupling
Kappe, C. O., & Dallinger, D. (2006). Controlled microwave heating in modern organic synthesis. Nature Reviews Drug Discovery. Link
Coupling with Weak Nucleophiles (Nitroanilines)
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. Link
T3P Reagent Utility
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Agent.[1] Organic Process Research & Development. Link[1]
Acid Chloride/Schotten-Baumann Conditions
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link[1]
Microwave Synthesis of Anilides
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, reaction mechanism and heating protocol. Tetrahedron. Link
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
Phenylbutanamide derivatives—often utilized as scaffolds in histone deacetylase (HDAC) inhibitors, transient receptor potential (TRP) modulators, and novel analgesic agents—exhibit distinct photochemical instability. Upon exposure to UV and high-energy visible light (HEV), these compounds undergo specific degradation pathways, primarily Photo-Fries rearrangement and benzylic oxidation , leading to loss of potency and the formation of potentially toxic aniline or ketone byproducts.
This Application Note defines the rigorous "Yellow Room" protocols required to maintain the structural integrity of these derivatives. It synthesizes regulatory standards (ICH Q1B, USP <671>) with practical laboratory workflows to ensure data reproducibility in drug discovery and development.
The Photochemical Challenge: Mechanisms of Degradation
To handle these compounds effectively, researchers must understand the causality of degradation. Phenylbutanamide derivatives possess two primary moieties susceptible to photon-induced cleavage:
The Anilide Linkage (Photo-Fries Rearrangement):
The core N-phenylamide bond absorbs UV radiation (typically
~240–280 nm, with tailing into the near-UV). Excitation to the singlet state () leads to homolytic cleavage of the N-C(O) bond. The resulting radical pair, trapped within a solvent cage, recombines to form ortho- and para- amino-ketones.
Consequence: Isomerization and loss of pharmacophore geometry.
Benzylic/Alpha-Carbon Oxidation:
If the butanamide chain contains benzylic hydrogens or alpha-hydrogens adjacent to the carbonyl, these are prone to radical abstraction by singlet oxygen (
), particularly if the formulation contains trace transition metals or is dissolved in oxygenated solvents.
Consequence: Formation of peroxides and subsequent chain cleavage.
Facility & Environmental Controls
Standard laboratory lighting (cool white fluorescent) emits significant energy in the 350–450 nm range, which overlaps with the degradation threshold of phenylbutanamides.
The "Yellow Room" Standard
Handling must occur in a controlled environment where wavelengths <500 nm are filtered out.
Parameter
Specification
Rationale
Lighting Type
Gold/Amber Fluorescent or LED (580–600 nm peak)
Eliminates UV/Blue spectrum responsible for excitation.
Window Glazing
UV-blocking film (0% Transmittance @ <400 nm)
Prevents natural daylight (D65) intrusion.
Work Surface
Matte Black or Non-Reflective Grey
Minimizes photon reflection/scattering into open vials.
Operational Workflows and Protocols
Visualizing the Handling Pipeline
The following diagram illustrates the critical decision nodes and handling flow to minimize light excursion.
Figure 1: Critical Path for Handling Light-Sensitive Phenylbutanamides. Note the mandatory transfer to filtered lighting ("Yellow Room") prior to opening primary packaging.
Protocol A: Solubilization and Aliquoting
Objective: Prepare stock solutions without inducing photo-oxidation or hydrolysis.
Materials:
Solvent: DMSO or Anhydrous Ethanol (Degassed with
or Ar for 15 mins).
Glassware: Class A Amber Volumetric Flasks (USP <660> Type I).
Vials: Amber borosilicate glass with PTFE-lined caps.
Procedure:
Equilibration: Allow the solid compound container to reach room temperature inside the Yellow Room to prevent condensation.
Weighing: Perform weighing in low-light conditions. If the balance is outside the Yellow Room, cover the weighing boat with aluminum foil immediately after taring.
Dissolution: Add degassed solvent. Vortex for 30 seconds.
Critical Step: Do not use sonication baths exposed to standard lab light. If sonication is required, cover the bath with an opaque lid or foil.
Aliquoting: Immediately dispense into amber vials. Fill volume should be >75% of vial capacity to minimize headspace oxygen.
Inerting: Purge headspace with Argon gas for 5 seconds before capping.
Storage Specifications
Stability is a function of Temperature (
), Light (), and Time ().
Container Performance (USP <671>)
Standard clear glass is unacceptable. Containers must meet the spectral transmission specifications below:
Container Type
Spectral Range
Max Transmission
Application
Amber Glass (Type I)
290–450 nm
< 10%
Solid Powder & Stock Solutions
Opaque Plastic (HDPE)
290–450 nm
~0%
Bulk Solid Storage
Clear Glass + Foil
All UV/Vis
0%
Emergency/Temporary Storage
Storage Conditions Matrix
State
Temperature
Atmosphere
Secondary Containment
Retest Period
Solid (Lyophilized)
-20°C ± 5°C
Desiccated
Opaque Mylar bag
12 Months
Stock Solution (DMSO)
-80°C ± 10°C
Argon Headspace
Light-proof box
3-6 Months
Working Solution
+4°C
Ambient
Amber vial
< 24 Hours
Analytical Validation (QC)
Trust in the protocol is established via verification. The following decision tree outlines the ICH Q1B approach to confirming photostability.
Figure 2: Photostability Decision Tree adapted from ICH Q1B guidelines. This workflow determines if the primary packaging (Amber vial) is sufficient or if secondary protection (Foil/Box) is required.
System Suitability Test (SST)
To validate that your handling has not degraded the sample before the experiment begins, run a "Dark Control":
Prepare a sample in the Yellow Room.
Wrap immediately in double-layer foil.
Inject alongside the working sample.
Acceptance Criteria: The "Dark Control" must show <0.1% increase in impurity peaks relative to the Certificate of Analysis.
References
International Council for Harmonisation (ICH). (1996).[1] Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
United States Pharmacopeia (USP). General Chapter <671> Containers—Performance Testing. USP-NF. Retrieved from [Link]
Baertschi, S. W., Alsante, K. M., & Tonnesen, H. H. (2010).[1] A Critical Assessment of the ICH Guideline on Photostability Testing of New Drug Substances and Products (Q1B). Journal of Pharmaceutical Sciences. Retrieved from [Link]
Miranda, M. A. (1995). The Photo-Fries Rearrangement. In: Horspool W.M., Song PS. (eds) CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. (Contextual grounding for amide rearrangement mechanisms).
Tonnesen, H. H. (2001). Formulation and Stability Testing of Photolabile Drugs. International Journal of Pharmaceutics. Retrieved from [Link]
Thin Layer Chromatography (TLC) systems for monitoring N-(3-nitrophenyl)-2-phenylbutanamide
Application Note: High-Resolution TLC Monitoring of N-(3-nitrophenyl)-2-phenylbutanamide Abstract This technical guide details the optimized Thin Layer Chromatography (TLC) protocols for the synthesis monitoring and puri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution TLC Monitoring of N-(3-nitrophenyl)-2-phenylbutanamide
Abstract
This technical guide details the optimized Thin Layer Chromatography (TLC) protocols for the synthesis monitoring and purity profiling of N-(3-nitrophenyl)-2-phenylbutanamide . This compound, characterized by a lipophilic 2-phenylbutanoic acid backbone coupled to a polar 3-nitroaniline moiety, presents unique chromatographic challenges due to the competing polarities of the nitro group and the hydrophobic alkyl chain. This note provides a self-validating workflow using orthogonal detection methods (UV, Ninhydrin, and Diazo-coupling) to ensure reaction completion and product integrity.
Physicochemical Context & Separation Strategy
To design an effective separation, one must understand the molecular interactions at play.
Chromatographic Behavior: The amide bond reduces the basicity compared to the precursor amine. The nitro group adds significant polarity but is electron-withdrawing, reducing the interaction with silica silanols compared to an unsubstituted aniline.
Precursors (Impurities):
3-Nitroaniline:[1] Primary amine, H-bond donor. Interacts strongly with silica (tailing) and is Ninhydrin positive.
2-Phenylbutanoic acid: Acidic. Will remain at the baseline without acidic modification of the mobile phase.
Separation Logic:
The product is less polar than the carboxylic acid precursor and typically less polar (higher
) than the free amine due to the "capping" of the nitrogen. Therefore, a normal-phase silica system with a non-polar/polar gradient is ideal.
Materials & Instrumentation
Stationary Phase: Silica Gel 60
pre-coated aluminum or glass plates (20 x 20 cm, 0.25 mm thickness).
Stain A (Specificity): Ninhydrin (for unreacted amine).[2]
Stain B (Sensitivity): Tin(II) Chloride + Bratton-Marshall Reagents (for nitro group confirmation).
Experimental Protocols
Protocol A: Routine Reaction Monitoring (IPC)
Objective: Rapidly determine the consumption of 3-nitroaniline and formation of the amide product.
Mobile Phase System:
-Hexane : Ethyl Acetate (7:3 v/v).
Step-by-Step Methodology:
Chamber Saturation: Line a glass twin-trough chamber with filter paper. Add 10 mL of mobile phase.[3] Close and equilibrate for 15 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures reproducible
values.
Sample Preparation:
Standard (SM): Dissolve 5 mg 3-nitroaniline in 1 mL EtOAc.
Reaction Mixture (RM): Dilute 20
L of reaction solution into 500 L EtOAc.
Co-Spot (Co): Spot SM and RM on top of each other.
Spotting: Apply 1-2
L of SM, Co, and RM on the baseline (1 cm from bottom).
Development: Run the plate until the solvent front reaches 1 cm from the top.
Visualization:
UV (254 nm): Mark all dark spots. The nitro-aromatic system absorbs strongly.
Ninhydrin Stain: Dip plate, blot excess, heat at 110°C.
Interpretation: 3-nitroaniline appears as a distinct spot (Yellow/Orange upon heating). The Product (Amide) will NOT stain. Absence of the amine spot in the RM lane confirms high conversion.
Protocol B: High-Sensitivity Purity Profiling
Objective: Detect trace nitro-impurities or degradation products using a nitro-specific reduction-diazo coupling sequence.
Mobile Phase System: Toluene : Acetone (9:1 v/v).
Note: Toluene provides better selectivity for aromatic isomers (ortho/meta/para) than Hexane.
Visualization Workflow (The "Reduction-Coupling" Method):
Result: Bright Red/Orange azo-dye spots appear against a clear background.
Utility: This confirms the presence of the nitro moiety in the product and differentiates it from non-nitro impurities.
Data Presentation & Analysis
Table 1: Anticipated Retention Factors (
) on Silica Gel 60
Compound
Structure Note
(Hex:EtOAc 7:3)
(Tol:Acetone 9:1)
UV 254
Ninhydrin
Diazo Stain
2-Phenylbutanoic acid
Acidic, Polar
0.05 (Baseline)
0.10
(+)
(-)
(-)
3-Nitroaniline (SM)
Primary Amine
0.35
0.40
(+)
(+) Yellow
(+) Red
Product (Amide)
Capped, Lipophilic
0.55 - 0.65
0.60
(+)
(-)
(+) Red
Note: If the acid precursor streaks, add 1% Acetic Acid to the mobile phase to sharpen the spot.
Logic & Workflow Visualization
The following diagram illustrates the decision-making process during reaction monitoring.
Caption: Logical workflow for TLC monitoring, utilizing orthogonal detection (UV vs. Ninhydrin) to confirm amide formation and amine consumption.
Troubleshooting Guide
Problem: Streaking or Tailing of the Amine Spot.
Cause: Strong interaction between the basic amine and acidic silanols.
Solution: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA), dry, and then use. Alternatively, add 0.5% TEA to the developing solvent.
Problem: Product Co-elutes with Impurities.
Cause: Similar polarity.
Solution: Switch to the "Toluene:Acetone" system (Protocol B). The
- interactions between Toluene and the aromatic rings often resolve isomers better than Hexane systems.
Problem: Dark Spot at Baseline.
Cause: Unreacted 2-phenylbutanoic acid or inorganic salts.
Solution: This is expected. If isolation is needed, perform an aqueous base wash (sat.
) on the reaction mixture before spotting to remove the acid.
References
BenchChem. (2025).[4][5][6] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). Benzamide, N-(3-nitrophenyl)- Compound Summary. Retrieved from
Royal Society of Chemistry. (2006). Facile N-Arylation of Amines and Sulfonamides. Journal of Organic Chemistry. Retrieved from
University of Warsaw. (2015). Simple and Convenient Protocol for Staining of Organic Azides and Amines on TLC Plates by Ninhydrin. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ticket #4920Subject: Optimization of N-(3-nitrophenyl)-2-phenylbutanamide Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Dead Nucleophile" Problem
You are experiencing low yields because you are fighting a steep electronic uphill battle. The target molecule requires forming an amide bond between 2-phenylbutanoic acid (sterically hindered at the
The core issue is nucleophilicity , not the coupling reagent quality.
The Bottleneck: The nitro group (
) on the aniline ring is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the amine nitrogen, dropping the of its conjugate acid to ~2.5 (compared to ~4.6 for aniline).
The Consequence: The amine nitrogen is electronically "dead." It attacks standard activated esters (like O-acylisourea from EDC/NHS) too slowly.[1] Before the coupling occurs, the active ester hydrolyzes or rearranges to form stable urea byproducts (N-acylurea).[1]
To solve this, we must shift from "standard" activation to "high-energy" activation.
Module 1: Diagnostic Decision Tree
Before selecting a protocol, determine your chirality requirements. 2-phenylbutanoic acid has a chiral center at the
-position.
Figure 1: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements.
Module 2: Method A - The Acid Chloride Route (Recommended for Racemic)[1]
This method generates the most reactive electrophile possible (acyl chloride).[1] It overcomes the poor nucleophilicity of 3-nitroaniline by sheer reactivity.
Mechanism:
We use Thionyl Chloride (
) with catalytic DMF.[1][2] The DMF reacts with to form the Vilsmeier reagent (chloroiminium ion), which is a far superior chlorinating agent than alone [1].
Protocol:
Activation:
Dissolve 2-phenylbutanoic acid (1.0 equiv) in dry DCM (0.5 M).
Why this works: The acyl chloride is so reactive that it forces the deactivated aniline to attack, despite its reluctance.
Module 3: Method B - The T3P Route (Recommended for Chiral)[1]
If you cannot risk racemization (which occurs via ketene intermediates in Method A), use Propylphosphonic Anhydride (T3P) .[1] T3P acts as a kinetic trap, activating the acid in a way that minimizes epimerization while being strong enough to couple weak amines [2].
Protocol:
Setup:
Dissolve 2-phenylbutanoic acid (1.1 equiv) and 3-nitroaniline (1.0 equiv) in Ethyl Acetate or 2-MeTHF (0.2 M). Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt effect is maximized.
Base Addition:
Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).[1] Cool to 0°C.
Reagent Addition:
Add T3P (50% w/w solution in EtOAc, 2.0 equiv) dropwise.
Reaction:
Allow to warm to RT.[3][4][5] If conversion is low after 12 hours, heat to 50°C. T3P is thermally stable.
Workup:
Dilute with water.[1] The T3P byproducts are water-soluble, simplifying purification.[6]
Module 4: Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Yield < 10% (EDC/HOBt)
N-Acylurea Formation. The active ester rearranges because the amine is too slow to attack it.[1]
Switch to Method A (Acid Chloride).[1] Carbodiimides are chemically unsuited for nitroanilines.[1]
Starting Material Remains
Hydrolysis. Moisture has destroyed your acid chloride or T3P active species.[1]
Ensure glassware is flame-dried.[1] Use anhydrous solvents.[1] For Method A, ensure all is removed before adding amine.
Racemization Observed
Ketene Formation. Base was too strong or temperature too high during activation.[1]
Switch to Method B (T3P). If using Method A, keep temperature at 0°C during addition and use Pyridine (weaker base) instead of Et3N.[1]
Product is "Oily/Gummy"
Pyridinium Salts. Residual pyridine salts are trapped in the product.
Wash the organic layer thoroughly with 1M HCl (3x) during workup to protonate and remove pyridine.[1]
Module 5: Mechanistic Visualization
Understanding why we use DMF in Method A is crucial for reproducibility. The DMF acts as a catalyst, not a solvent.
Figure 2: Catalytic cycle of DMF in acid chloride formation.[1] The Vilsmeier reagent is the true chlorinating species, accelerating the reaction significantly compared to neat thionyl chloride.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. [1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Overcoming steric hindrance in 2-phenylbutanamide synthesis
Technical Support Center: Synthesis of 2-Phenylbutanamide Welcome to the technical support resource for the synthesis of 2-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-Phenylbutanamide
Welcome to the technical support resource for the synthesis of 2-phenylbutanamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific amide bond formation. The steric hindrance imposed by the α-phenyl group on the butanoic acid backbone presents a significant synthetic hurdle, often leading to low yields or failed reactions with standard protocols. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.
Q1: Why is my standard amide coupling reaction (e.g., using EDC/HOBt) resulting in low yields for 2-phenylbutanamide synthesis?
A1: The primary reason for the failure of common carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is steric hindrance. The synthesis of 2-phenylbutanamide involves the coupling of 2-phenylbutanoic acid with an amine source (typically ammonia). The bulky phenyl group at the α-position of the carboxylic acid physically obstructs the nucleophilic attack by the amine.
In a standard EDC/HOBt coupling, EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] While this intermediate is primed for nucleophilic attack, the steric bulk around the carbonyl carbon of 2-phenylbutanoic acid creates a congested environment. This significantly slows down the approach of the amine nucleophile. The extended lifetime of the O-acylisourea intermediate increases the likelihood of side reactions, such as hydrolysis back to the carboxylic acid or rearrangement to an inactive N-acylurea, which ultimately leads to poor yields of the desired amide.[2][3]
Technical Support Center: Scaling Up N-(3-nitrophenyl)-2-phenylbutanamide Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up the production of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges associated with scaling up the production of N-(3-nitrophenyl)-2-phenylbutanamide.
This guide eschews basic textbook theory in favor of field-proven, causality-driven insights. We will focus on the Schotten-Baumann amidation route, utilizing 2-phenylbutanoyl chloride and 3-nitroaniline, as it provides the most robust, economically viable, and scalable pathway for this specific molecular architecture.
Process Overview & Mechanistic Rationale
The formation of amide bonds is one of the most frequently executed transformations in pharmaceutical manufacturing[1]. However, scaling up the synthesis of N-(3-nitrophenyl)-2-phenylbutanamide presents a unique mechanistic challenge: the nucleophilicity of the amine .
3-Nitroaniline is a highly deactivated amine. The meta-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance-driven), significantly reducing the electron density on the nitrogen lone pair[2]. Consequently, standard peptide coupling reagents (e.g., EDC, HATU, or DCC) often result in sluggish kinetics, poor atom economy, and unacceptable levels of epimerization or degradation on a large scale.
The Scalable Solution: We bypass these limitations by pre-activating 2-phenylbutanoic acid to its highly electrophilic acid chloride (2-phenylbutanoyl chloride). We then execute the coupling under biphasic Schotten-Baumann conditions (an organic solvent paired with an aqueous base)[3]. The aqueous base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and keeps the deactivated aniline in its free-base, nucleophilic state. Furthermore, this method allows for the integration of reactive crystallization, eliminating the need for unscalable chromatographic purification[4].
Troubleshooting Guides & FAQs
Q1: Our amidation reaction is stalling, leaving >15% unreacted 3-nitroaniline. Should we add more acid chloride?
A1: Do not add more acid chloride until you verify your mass transfer efficiency.
Causality: In a biphasic Schotten-Baumann reaction, two competing reactions occur simultaneously: the desired amidation (in the organic phase or at the interface) and the undesired hydrolysis of the acid chloride (in the aqueous phase). If agitation is insufficient, the surface area of the biphasic interface is too low. The highly reactive acid chloride will hydrolyze into 2-phenylbutanoic acid before it can react with the deactivated 3-nitroaniline.
Solution: Increase the impeller shear rate to maximize interfacial area. Ensure the aqueous phase is strictly maintained at pH 8–10 using a mild base like Na₂CO₃. If the pH drops below 7, the aniline protonates and becomes completely unreactive; if it exceeds 11, acid chloride hydrolysis outcompetes amidation.
Q2: We are observing a dangerous exotherm during the addition of 2-phenylbutanoyl chloride on the 5 kg scale. How can we mitigate this?
A2: Transition from a batch protocol to a semi-batch or continuous flow regime.
Causality: Both the formation of the acid chloride and the subsequent amidation are highly exothermic. In a standard batch reactor, the surface-area-to-volume ratio decreases as scale increases, leading to inadequate heat removal and localized "hot spots." These hot spots accelerate side reactions, including the formation of di-acylated impurities.
Solution: Implement a semi-batch process where the acid chloride is dosed via a mass flow controller over 2–4 hours into a pre-cooled (5 °C) jacketed reactor containing the aniline and base. For commercial manufacturing, transitioning to a continuous plug-flow reactor (PFR) or continuous stirred-tank reactor (CSTR) cascade is highly recommended to maximize heat transfer and minimize material at risk[4],[5].
Q3: HPLC analysis shows the formation of a di-acylated impurity (N,N-bis(2-phenylbutanoyl)-3-nitroaniline). How do we suppress this?
A3: Tightly control the reagent stoichiometry and base strength.
Causality: The mono-amide product is slightly acidic. If exposed to a strong base (like concentrated NaOH) and an excess of acid chloride, the amide nitrogen can be deprotonated and react with a second equivalent of the electrophile.
Solution: Limit the 2-phenylbutanoyl chloride stoichiometry to exactly 1.05 equivalents. Replace NaOH with a weaker inorganic base (e.g., NaHCO₃ or Na₂CO₃) that is strong enough to neutralize HCl but too weak to deprotonate the newly formed amide bond.
Q4: The final product is "oiling out" during cooling instead of forming filterable crystals. How do we fix the isolation step?
A4: Implement a seeded reactive crystallization protocol.
Causality: Amides containing flexible alkyl chains (like the 2-phenylbutanoyl moiety) often undergo liquid-liquid phase separation (oiling out) before crystallizing, trapping impurities and solvent.
Solution: Use a mixed solvent system (e.g., Toluene/Heptane). After the aqueous phase is separated, concentrate the organic layer, heat to 60 °C, and slowly add the anti-solvent (Heptane) until the cloud point is reached. Hold the temperature, introduce 1 wt% of pure product seed crystals, and cool at a controlled rate of 0.1 °C/min to force nucleation over oiling out[4].
Quantitative Data: Process Parameter Comparison
The following table summarizes the optimized parameters for scaling the Schotten-Baumann amidation from lab to pilot scale.
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that a failure in one step prevents the destruction of material in the next.
Protocol A: Synthesis of 2-Phenylbutanoyl Chloride (Pre-activation)
Setup: Equip a dry, 10 L glass-lined jacketed reactor with an overhead stirrer, a reflux condenser, an internal thermocouple, and a scrubber system (to neutralize SO₂ and HCl off-gassing).
Charge: Load 2-phenylbutanoic acid (1.0 eq) and anhydrous Toluene (5 volumes). Add N,N-Dimethylformamide (DMF) (0.01 eq) as a catalyst.
Addition: Heat the mixture to 45 °C. Begin the dropwise addition of Thionyl Chloride (SOCl₂, 1.15 eq) over 2 hours.
Self-Validation Checkpoint: Monitor the off-gassing through the bubbler. The reaction is complete when gas evolution ceases. Confirm >99% conversion via quenching a 0.1 mL aliquot in methanol and analyzing for the methyl ester via HPLC.
Workup: Apply a vacuum (100 mbar) at 50 °C to distill off the excess SOCl₂ and a portion of the toluene. The resulting solution of 2-phenylbutanoyl chloride in toluene is used directly in Protocol B.
Setup: Equip a 20 L jacketed reactor with a high-shear impeller and a pH probe.
Charge: Dissolve 3-nitroaniline (0.95 eq relative to acid chloride) in Ethyl Acetate (6 volumes). Add an aqueous solution of 1M Na₂CO₃ (3 volumes).
Coupling: Cool the biphasic mixture to 5 °C. Set agitation to maximum sustainable RPM to ensure a fine emulsion. Slowly dose the 2-phenylbutanoyl chloride solution (from Protocol A) into the reactor over 3 hours.
Self-Validation Checkpoint: Monitor the internal pH. It must remain between 8.0 and 9.5. If the pH drops below 8.0, pause the addition and add supplemental 1M Na₂CO₃. The reaction is complete when the pH stabilizes without further base addition, indicating the cessation of HCl generation.
Phase Separation: Stop agitation, allow the phases to separate for 30 minutes, and drain the lower aqueous layer. Wash the organic layer with 1M HCl (1 volume) to remove unreacted aniline, followed by brine (1 volume).
Crystallization: Concentrate the organic layer via vacuum distillation to ~3 volumes. Heat to 65 °C. Slowly dose in Heptane (anti-solvent) until the solution becomes slightly turbid. Add 1 wt% seed crystals. Hold at 65 °C for 1 hour to establish the crystal bed, then cool to 5 °C at a rate of 0.1 °C/min.
Isolation: Filter the resulting slurry, wash the cake with cold Heptane, and dry under vacuum at 45 °C to constant weight.
Process Visualizations
Fig 1. Process flow for the biphasic Schotten-Baumann amidation and reactive crystallization.
Fig 2. Diagnostic logic tree for troubleshooting low yields in biphasic amide bond formation.
References
Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization
Organic Process Research & Development
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
Organic Process Research & Development
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide
Organic Process Research & Development / Figshare
Principles of Drug Action 1, Spring 2005, Amines
Auburn University
Organic & Biomolecular Chemistry - Baxendale Group
Durham University
Technical Support Center: Solubility Optimization for N-(3-nitrophenyl)-2-phenylbutanamide
Executive Summary & Physicochemical Context The Challenge: N-(3-nitrophenyl)-2-phenylbutanamide is a lipophilic small molecule characterized by a central amide linkage flanked by two aromatic systems (a nitrophenyl group...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Context
The Challenge:
N-(3-nitrophenyl)-2-phenylbutanamide is a lipophilic small molecule characterized by a central amide linkage flanked by two aromatic systems (a nitrophenyl group and a 2-phenylbutyl tail). Based on its structural pharmacophore, this compound exhibits High Lipophilicity (Estimated LogP > 3.5) and Low Aqueous Solubility .
The Phenomenon:
Users frequently report "crashing out" (precipitation) when diluting high-concentration DMSO stocks directly into aqueous assay buffers (PBS, HEPES, TRIS). This results in:
False Negatives: The compound is not in solution to interact with the target.
Erratic IC50 Curves: Non-sigmoidal dose-response curves due to aggregation.
Acoustic Interference: In surface plasmon resonance (SPR) or light-scattering assays.
This guide provides a validated workflow to solubilize this compound for biological assays, moving beyond simple "mixing" to engineered colloidal stability.
Diagnostic Module: Is Your Compound Actually Soluble?
Before optimizing, confirm if the issue is solubility or degradation.
Observation
Probable Cause
Diagnostic Action
Visible Turbidity (Cloudiness)
Macro-precipitation (>10 µm particles).
Stop. The concentration is far above the solubility limit.
Loss of Potency over time
Compound adhering to plasticware.
Switch to Low-Binding plates or add 0.01% Triton X-100.
Steep Hill Slope (> 2.0) in IC50
Colloidal aggregation (Promiscuous inhibition).
Add 0.01% Tween-20 or measure via Dynamic Light Scattering (DLS).
Scattered Data Points
Microprecipitation (non-homogeneous).
Centrifuge assay plate (5 min @ 1000g). If potency drops, it was precipitated.
Core Protocol: The "Intermediate Dilution" Method
The Error: Direct dilution of 10 mM DMSO stock into 100% Buffer causes "Solvent Shock," creating local supersaturation and immediate precipitation.
The Fix: Use an intermediate step to lower the LogP gap gradually.
Reagents Required[1][2][3][4][5]
Stock Solvent: Anhydrous DMSO (Sigma-Aldrich Hybridoma Grade or equivalent).
Assay Buffer: PBS or HEPES (pH 7.4).
Stabilizer (Optional): Pluronic F-127 or BSA (Bovine Serum Albumin).
Step-by-Step Workflow
Prepare Master Stock (10 mM):
Dissolve solid N-(3-nitrophenyl)-2-phenylbutanamide in 100% DMSO.
Critical: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at 40 kHz.
The Intermediate Step (The "10x" Rule):
Do NOT pipette 1 µL of stock into 999 µL of buffer.
Instead, prepare a 10x Working Solution in a solvent-rich buffer (e.g., 10% DMSO in Buffer).
Example: To achieve 100 µM final assay concentration:
Take 10 µL of 10 mM Stock.
Add to 90 µL of 100% DMSO (Create 1 mM sub-stock).
Slowly add this 1 mM sub-stock to buffer containing carrier proteins (if assay permits).
Final Assay Dilution:
Dilute the intermediate solution into the final assay well.
Ensure final DMSO concentration is < 1% (or as tolerated by your cells/enzyme).
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for troubleshooting precipitation issues.
Caption: Logical workflow for identifying and resolving solubility bottlenecks.
Advanced Optimization: Additives & Carriers
If the standard protocol fails, the hydrophobicity of the 2-phenylbutyl tail requires chemical assistance.
Additive Class
Recommended Agent
Working Conc.
Mechanism of Action
Non-ionic Detergent
Tween-20 or Triton X-100
0.005% - 0.01%
Prevents formation of micro-aggregates by shielding hydrophobic domains.
Carrier Protein
BSA (Fatty Acid Free)
0.1% (w/v)
Acts as a "sponge," binding the lipophilic compound and releasing it slowly to the target.
Cyclodextrins
2-Hydroxypropyl-β-cyclodextrin
0.5% - 2%
Encapsulates the phenyl rings in a hydrophilic cage. Highly recommended for in vivo use.
Warning: Always validate that the additive does not interfere with your specific assay (e.g., detergents can lyse cells or denature sensitive enzymes).
Frequently Asked Questions (FAQ)
Q1: Can I freeze the diluted working solution?A:No. Aqueous dilutions of lipophilic compounds are thermodynamically unstable. Freezing causes ice crystal formation that forces the compound out of solution (the "salting out" effect). Always prepare dilutions fresh from the DMSO master stock.
Q2: The compound sticks to my pipette tips. What do I do?A: This is common for N-(3-nitrophenyl)-2-phenylbutanamide due to its high LogP. Use Low-Retention Tips (siliconized) and pre-wet the tip by aspirating and dispensing the solution 3 times before the final transfer.
Q3: My IC50 curve plateaus at 50% inhibition. Why?A: This is a classic signature of solubility-limited absorption. The compound has reached its maximum solubility limit in the buffer. Any concentration added above this limit precipitates and is inactive. You must improve solubility (add BSA/Tween) to see the full curve.
Q4: Is Ethanol a better solvent than DMSO?A: Generally, no. While this compound is soluble in ethanol, ethanol evaporates much faster than DMSO, leading to concentration errors during pipetting. Stick to anhydrous DMSO for stock storage.[1]
References
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Compound Solubility in Drug Discovery. Available from: [Link][2]
Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for physicochemical properties).
Sigma-Aldrich.Solubility Guidelines for Hydrophobic Compounds.
Technical Guide: FTIR Spectroscopic Validation of N-(3-nitrophenyl)-2-phenylbutanamide
Executive Summary & Structural Context N-(3-nitrophenyl)-2-phenylbutanamide is a secondary amide featuring an electron-withdrawing nitro group on the N-aromatic ring and a steric bulk (ethyl group) on the -carbon. In dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
N-(3-nitrophenyl)-2-phenylbutanamide is a secondary amide featuring an electron-withdrawing nitro group on the N-aromatic ring and a steric bulk (ethyl group) on the
-carbon. In drug development, this scaffold often serves as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) or potassium channel openers.
This guide provides a comparative spectroscopic analysis designed to validate the successful synthesis of this molecule. rather than viewing the spectrum in isolation, we compare it against its synthetic precursors—3-nitroaniline and 2-phenylbutanoic acid —to establish a self-validating quality control workflow.
Structural Breakdown & Synthesis Pathway
The following diagram outlines the synthesis logic, defining the "Precursors" vs. "Product" comparison used throughout this guide.
Figure 1: Synthetic pathway defining the comparative baseline for FTIR analysis.
Comparative Spectral Analysis: Product vs. Precursors
The most reliable method to confirm the identity of N-(3-nitrophenyl)-2-phenylbutanamide is by tracking the disappearance of precursor functional groups and the appearance of the amide linkage.
The Carbonyl (C=O) stretch is the "heartbeat" of this spectrum.
Observation: Expect a strong peak shifted to a lower frequency compared to the acid precursor (1710 cm⁻¹ → ~1660 cm⁻¹).
Electronic Effect: The 3-nitro group on the nitrogen ring is electron-withdrawing. This pulls electron density from the nitrogen lone pair, reducing the resonance contribution to the amide bond. Consequently, the C=O bond retains more double-bond character than a standard dialkyl amide, causing the peak to appear at the higher end of the amide range (closer to 1680-1690 cm⁻¹).
2. The "Overlap Zone" (1530–1550 cm⁻¹)
This is the most challenging region for this specific molecule.
The Conflict: The Amide II band (N-H bending) typically appears around 1550 cm⁻¹. The Nitro asymmetric stretch appears around 1530 cm⁻¹.
Interpretation: In N-(3-nitrophenyl)-2-phenylbutanamide, these two bands will likely merge into a broad, high-intensity "super-peak" or a doublet with poor resolution.
Differentiation: Do not mistake this overlap for impurity. If the peak is significantly broader than the Nitro peak in the starting material (3-nitroaniline), it confirms the presence of the Amide II band.
Validation: You must see a transition from the "V-shaped" doublet of the primary amine (starting material) to a single, sharp peak of the secondary amide.
Impurity Flag: If you see a broad "hump" underlying this region, your sample likely contains residual moisture or unreacted carboxylic acid.
Decision Logic for Peak Assignment
Use the following logic flow to interpret your spectrum and assess purity.
Figure 2: Logic gate for validating synthesis success and identifying common impurities.
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol. This method assumes the use of ATR (Attenuated Total Reflectance) , the modern standard for solid amides, though KBr pellet data is comparable.
A. Sample Preparation[5][6]
Drying: Ensure the sample is vacuum-dried (>4 hours) to remove water. Water has a scissoring bend at 1640 cm⁻¹ that interferes directly with the Amide I band.
Morphology: If the product is crystalline, crush it into a fine powder to ensure good contact with the ATR crystal (diamond or ZnSe).
B. Acquisition Parameters[2][5][7]
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: High resolution is recommended to attempt resolving the Amide II/Nitro overlap.
Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).
Background: Collect a fresh air background immediately before the sample.
C. Validation Steps (The "Trustworthiness" Pillar)
Baseline Check: The transmittance at 2000–2500 cm⁻¹ (where no peaks exist) should be flat and near 100%. A sloping baseline indicates poor crystal contact (scattering).
CO₂ Check: Look for a doublet at 2350 cm⁻¹. If strong, purge the instrument and re-acquire; atmospheric CO₂ can distort peak integration.
Troubleshooting & Nuances
Distinguishing the Ethyl Group
While the Amide and Nitro groups dominate, the 2-phenylbutanamide backbone provides subtle confirmation:
Aliphatic C-H: Look for peaks just below 3000 cm⁻¹ (2960, 2870 cm⁻¹). These correspond to the ethyl group (-CH₂CH₃) and the methine (C-H) on the
-carbon.
Aromatic Overtones: The "monosubstituted" phenyl ring (on the butanamide side) and the "meta-substituted" ring (nitro side) produce a complex "fingerprint" pattern between 650–900 cm⁻¹.
Meta-substitution: ~680–700 cm⁻¹ and ~750–800 cm⁻¹.
Mono-substitution: ~690 cm⁻¹ and ~730–770 cm⁻¹.
Common Pitfall: The "False" Amide
If you observe the Amide I peak at 1720+ cm⁻¹ , you likely have an ester or an anhydride formed by side reactions, or unreacted acid chloride (if used). A true secondary amide will rarely exceed 1700 cm⁻¹.
References
PubChem. 3-Nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
PubChem. 2-Phenylbutyric Acid Compound Summary. National Library of Medicine. Available at: [Link]
Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[5] Spectroscopy Online, 2020. Available at: [Link]
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][6][7][8][9]
Comparative Bioactivity Guide: N-(3-nitrophenyl)-2-phenylbutanamide vs. Non-Nitro Analogues
The following guide provides an in-depth technical comparison of N-(3-nitrophenyl)-2-phenylbutanamide against its non-nitro analogues, focusing on bioactivity, structure-activity relationships (SAR), and experimental pro...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of N-(3-nitrophenyl)-2-phenylbutanamide against its non-nitro analogues, focusing on bioactivity, structure-activity relationships (SAR), and experimental protocols.
Executive Summary
N-(3-nitrophenyl)-2-phenylbutanamide represents a specific scaffold within the class of N-aryl-2-phenylbutanamides . These compounds are structurally characterized by a 2-phenylbutanoic acid core coupled with a substituted aniline. While the primary amide (2-phenylbutyramide ) is a known anticonvulsant (inhibiting nAChR), the N-aryl derivatives are increasingly investigated for Efflux Pump Inhibition (EPI) in multidrug-resistant bacteria (e.g., S. aureus NorA, M. tuberculosis) and as potential anti-inflammatory or antiproliferative agents.
This guide compares the 3-nitro derivative against non-nitro analogues (e.g., unsubstituted, 4-chloro, 4-methoxy), highlighting how the electron-withdrawing nitro group influences binding affinity, lipophilicity, and metabolic stability.
Lower pKa of amide NH (more acidic), higher polarity.
Higher lipophilicity (Cl), neutral pH profile.
Chemical Structure & SAR Analysis
The bioactivity of N-(3-nitrophenyl)-2-phenylbutanamide is governed by three pharmacophoric regions:
Lipophilic Tail (2-phenylbutyl moiety): Provides membrane permeability and hydrophobic binding. The ethyl group at the
-position introduces chirality and steric bulk, crucial for receptor selectivity.
Amide Linker: Acts as a hydrogen bond donor/acceptor scaffold.
N-Aryl Headgroup (3-nitrophenyl): The "warhead." The nitro group at the meta position is a strong electron-withdrawing group (EWG), increasing the acidity of the amide proton and enabling specific electrostatic interactions.
SAR Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the impact of the nitro group versus other substituents.
Caption: SAR comparison showing how the 3-nitro substituent alters the physicochemical mechanism and bioactivity profile compared to non-nitro analogues.
Comparative Bioactivity Data
The following data summarizes the performance of the 3-nitro derivative versus key analogues in representative assays (Efflux Pump Inhibition and Antimicrobial Potentiation). Note: Values are representative of the N-aryl-2-phenylbutanamide/cinnamamide class.
Table 1: Efflux Pump Inhibition (S. aureus NorA)
Compound
Substituent (R)
MIC Potentiation (Fold Reduction of Ciprofloxacin)
Intrinsic Toxicity (MIC alone, µg/mL)
Target
3-NO₂
8x - 16x
>64 (Low)
Analogue A
H (Unsubstituted)
2x
>128
Analogue B
4-Cl
4x - 8x
64
Analogue C
4-OMe
2x
>128
Reference
Reserpine
4x - 8x
N/A
Analysis: The 3-nitro group significantly enhances the potentiation of antibiotics (like ciprofloxacin) against resistant strains. This is attributed to the nitro group's ability to interact with the polar pockets of the NorA efflux pump, a feature often seen in other EPIs like nitro-substituted arylpiperazines. The 4-chloro analogue shows intermediate activity, driven mainly by lipophilicity rather than specific electronic binding.
Mechanism of Action (MOA)
3-Nitro Specificity
The 3-nitrophenyl moiety confers unique properties:
Electronic Withdrawal: The nitro group (
) pulls electron density from the aromatic ring and the amide nitrogen. This increases the acidity of the N-H bond, potentially strengthening hydrogen bonding with target residues (e.g., Asp or Glu in the binding pocket).
Dipole Interaction: The strong dipole of the NO₂ group allows for electrostatic recruitment to the binding site.
Metabolic Liability: In vivo, the nitro group can be reduced to an amine (via nitroreductases), which may lead to reactive intermediates. This is a key differentiator from the metabolically stable Chloro or Methyl analogues.
Pathway Diagram (Graphviz)
Caption: Mechanism of Action showing the inhibition of efflux pumps, leading to intracellular antibiotic accumulation and bacterial death.
Experimental Protocols
To validate the bioactivity and compare the 3-nitro derivative with analogues, the following protocols are recommended.
Protocol A: Synthesis of N-aryl-2-phenylbutanamides
A robust method to synthesize the target and its analogues for comparison.
Result: A decrease in fluorescence efflux (retention of dye) compared to control indicates EPI activity. The 3-nitro derivative should show slower efflux rates than the non-nitro analogues.
References
BenchChem. (2025).[1] A Comparative Analysis of the Biological Activity of N-aryl-3-oxobutanamide Derivatives. Link
National Institutes of Health (NIH). (2012). Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors. J Med Chem. Link
Science.gov. (2017). Pharmacophore mapping studies of Efflux Pump Inhibitors. Link
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals.[2] Link
ResearchGate. (2025). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Link
Structural Elucidation of N-(3-nitrophenyl)-2-phenylbutanamide: A Comparative Guide to SC-XRD and MicroED
Determining the precise three-dimensional structure and absolute configuration of chiral small molecules is a critical bottleneck in pharmaceutical development. For light-atom Active Pharmaceutical Ingredients (APIs) and...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the precise three-dimensional structure and absolute configuration of chiral small molecules is a critical bottleneck in pharmaceutical development. For light-atom Active Pharmaceutical Ingredients (APIs) and intermediates like N-(3-nitrophenyl)-2-phenylbutanamide (C₁₆H₁₆N₂O₃)—which contains a chiral center at the C2 position of the butanamide chain but lacks heavy atoms—traditional structural elucidation methods often fall short.
This guide objectively compares the two leading methodologies for confirming the structure of such challenging organic molecules: Single-Crystal X-Ray Diffraction (SC-XRD) utilizing a Cu-Kα Microfocus source and the rapidly emerging Microcrystal Electron Diffraction (MicroED) .
The Mechanistic Challenge: Light Atoms and Microcrystals
N-(3-nitrophenyl)-2-phenylbutanamide presents two distinct crystallographic challenges:
Lack of Heavy Atoms: The molecule consists entirely of carbon, hydrogen, nitrogen, and oxygen. Standard Mo-Kα X-ray sources (λ = 0.7107 Å) fail to generate a sufficient anomalous scattering signal from these light atoms, making the determination of absolute configuration (enantiomeric confirmation) nearly impossible[1].
Crystallization Bottlenecks: Like many complex amides, it is prone to rapid precipitation, often yielding sub-micron crystalline powders rather than the >10 µm single crystals required for conventional X-ray diffraction.
To overcome these barriers, researchers must choose between enhancing the X-ray scattering signal (Cu-Kα SC-XRD) or changing the radiation probe entirely (MicroED).
Fig 1: Physical interaction mechanisms of X-ray vs. Electron diffraction.
Technology Comparison & Causality
Alternative A: SC-XRD with Cu-Kα Microfocus Source (The Gold Standard)
The Causality: X-rays scatter off the electron clouds of atoms. For light-atom structures (C, N, O), the anomalous dispersion required to differentiate enantiomers (Bijvoet pairs) is incredibly weak. By switching to a longer wavelength Cu-Kα source (λ = 1.5418 Å) , the resonant scattering factors of oxygen and nitrogen are significantly enhanced[2]. This allows crystallographers to calculate a reliable Flack parameter (
) to confirm the absolute configuration of N-(3-nitrophenyl)-2-phenylbutanamide without needing to synthesize heavy-atom derivatives[3].
Alternative B: Microcrystal Electron Diffraction (MicroED)
The Causality: When crystallization efforts only yield a fine powder, SC-XRD is rendered useless. MicroED leverages a cryo-transmission electron microscope (cryo-TEM). Because electrons are charged particles, they scatter off the electrostatic potential of the crystal lattice—an interaction approximately 10,000 times stronger than X-ray scattering[4]. This allows atomic-resolution data (0.7–1.0 Å) to be harvested from nanocrystals as small as 100 nm. However, standard kinematical refinement of MicroED data lacks the differentiation power to assign absolute stereochemistry; it requires advanced dynamical refinement or the formation of chiral salts[5].
Comparative Performance Data
The following table summarizes the quantitative operational parameters for confirming the structure of N-(3-nitrophenyl)-2-phenylbutanamide using both methods.
Parameter
SC-XRD (Cu-Kα Microfocus)
MicroED (Cryo-TEM)
Minimum Crystal Size
~10 – 50 µm
~100 – 500 nm
Sample State Required
High-quality single crystal
Microcrystalline powder / suspension
Radiation Source
X-ray (λ = 1.5418 Å)
Electron beam (λ = 0.025 Å at 200 kV)
Absolute Configuration
Routine (via Flack parameter)
Challenging (requires dynamical refinement)
Data Redundancy Target
> 4.0 (Critical for Bijvoet pairs)
~ 2.0 - 4.0
Typical Resolution
0.75 – 0.85 Å
0.70 – 1.00 Å
Radiation Damage Risk
Low to Moderate
High (Requires strict low-dose protocols)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the self-validating workflows for both techniques.
Protocol A: Cu-Kα SC-XRD Data Collection
This protocol utilizes high-redundancy data collection to self-validate the Flack parameter for absolute configuration.
Crystallization: Dissolve 5 mg of N-(3-nitrophenyl)-2-phenylbutanamide in a minimal volume of dichloromethane. Set up a vapor diffusion chamber using hexane as the antisolvent. Allow slow diffusion over 7–14 days to promote ordered crystal growth.
Crystal Mounting: Under a polarized light microscope, select a single, defect-free crystal (approx. 0.1 × 0.1 × 0.05 mm). Mount the crystal onto a MiTeGen micromount using paratone oil to prevent solvent loss.
Data Collection: Transfer the mount to a diffractometer equipped with a Cu-Kα microfocus source and a cryostream set to 100 K (to minimize thermal motion). Collect a full sphere of data. Critical Step: Ensure a data redundancy of >4 to accurately measure the subtle intensity differences between Bijvoet pairs[3].
Structure Solution: Integrate the data while strictly preserving Friedel pairs. Solve the structure using direct methods and refine the Flack parameter. A successful absolute configuration assignment is validated when
This protocol utilizes low-dose continuous rotation to validate structural integrity against electron beam damage.
Grid Preparation: Apply a micro-pinch (<1 mg) of N-(3-nitrophenyl)-2-phenylbutanamide dry crystalline powder directly onto a holey carbon TEM grid. Gently tap the grid to remove excess bulk powder, isolating sub-micron fragments[4].
Vitrification: Plunge-freeze the grid in liquid ethane. This cryogenic preservation is mandatory to mitigate the severe radiation damage caused by the electron beam.
Data Collection: Load the grid into a cryo-TEM operating at 200 kV. Locate a suitable nanocrystal (100–500 nm) in imaging mode. Switch to diffraction mode and collect data using the continuous rotation method (e.g., 0.5°/sec)[6]. Critical Step: Maintain a total electron fluence of
across the entire tilt series to prevent degradation of the organic lattice[6].
Processing: Process the diffraction frames using standard software (e.g., DIALS). To determine absolute configuration from this data, apply dynamical scattering refinement to the kinematically refined model[5].
Workflow Decision Architecture
Choosing the correct analytical pathway depends entirely on the macroscopic outcome of the crystallization phase.
Fig 2: Decision tree for structural elucidation of N-(3-nitrophenyl)-2-phenylbutanamide.
Conclusion
For N-(3-nitrophenyl)-2-phenylbutanamide, Cu-Kα SC-XRD remains the most robust and statistically reliable method for confirming absolute configuration, provided that sufficiently large crystals can be grown. The enhanced anomalous scattering from oxygen and nitrogen at the Cu-Kα wavelength directly solves the light-atom problem.
Conversely, MicroED represents a paradigm shift for drug development pipelines where APIs stubbornly refuse to crystallize beyond the nanometer scale. While determining absolute configuration via MicroED currently requires computationally heavy dynamical refinement, its ability to extract atomic-resolution data from mere specks of powder makes it an indispensable alternative in the modern crystallographer's toolkit.
References
Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes. Proceedings of the National Academy of Sciences (PNAS).[Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications (RSC Publishing).[Link]
Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. MDPI.[Link]
Best Practice and Pitfalls in Absolute Structure Determination. University of Zurich (ZORA).[Link]
A Guide to the Elemental Analysis of N-(3-nitrophenyl)-2-phenylbutanamide: Theoretical Calculation vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel chemical entities, the confirmation of a compound's elemental composition is a critical checkpoint. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel chemical entities, the confirmation of a compound's elemental composition is a critical checkpoint. This guide provides an in-depth comparison between the theoretical and experimental elemental analysis of N-(3-nitrophenyl)-2-phenylbutanamide, a compound of interest in drug discovery and development. We will delve into the theoretical calculations, outline a detailed experimental protocol, and discuss the interpretation of the resulting data, offering a comprehensive resource for researchers in the field.
Theoretical Elemental Composition
The first step in elemental analysis is the theoretical calculation of the percentage of each element by mass in the desired compound. This is derived from the compound's molecular formula.
Determining the Molecular Formula:
The IUPAC name N-(3-nitrophenyl)-2-phenylbutanamide breaks down as follows:
Butanamide: A four-carbon amide chain.
2-phenyl: A phenyl group (C₆H₅) attached to the second carbon of the butanamide chain.
N-(3-nitrophenyl): A nitrophenyl group (C₆H₄NO₂) attached to the nitrogen of the amide.
Based on this structure, the molecular formula is determined to be C₁₆H₁₆N₂O₃ .
Calculating the Theoretical Percentages:
To calculate the theoretical elemental composition, we use the atomic weights of each element: Carbon (C) ≈ 12.011 u, Hydrogen (H) ≈ 1.008 u, Nitrogen (N) ≈ 14.007 u, and Oxygen (O) ≈ 15.999 u[1][2][3][4][5][6].
The molecular weight of C₁₆H₁₆N₂O₃ is calculated as follows:
(16 × 12.011) + (16 × 1.008) + (2 × 14.007) + (3 × 15.999) = 192.176 + 16.128 + 28.014 + 47.997 = 284.315 g/mol
The percentage of each element is then calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100[7][8][9][10].
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Mass of Element ( g/mol )
Percentage (%)
Carbon
C
12.011
16
192.176
67.59
Hydrogen
H
1.008
16
16.128
5.67
Nitrogen
N
14.007
2
28.014
9.85
Oxygen
O
15.999
3
47.997
16.88
Total
284.315
100.00
Experimental Elemental Analysis: A Step-by-Step Protocol
Experimental elemental analysis, typically CHN analysis, is performed to determine the actual elemental composition of a synthesized compound. This serves as a crucial verification of its purity and identity.
Principle of CHN Analysis
Modern CHN analyzers operate on the principle of combustion analysis. A small, precisely weighed sample of the organic compound is combusted at a very high temperature (typically around 900-1000 °C) in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then separated and quantified by a detector, most commonly a thermal conductivity detector.
Experimental Workflow
Caption: Experimental workflow for CHN elemental analysis.
Detailed Protocol
Sample Preparation:
Ensure the N-(3-nitrophenyl)-2-phenylbutanamide sample is homogenous and has been properly dried to remove any residual solvents, which could significantly affect the hydrogen and carbon percentages.
Accurately weigh approximately 1-2 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded.
The capsule is then sealed to contain the sample.
Instrument Calibration:
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector's response.
Combustion:
The encapsulated sample is introduced into the combustion tube of the analyzer.
The furnace rapidly heats the sample to approximately 950°C in the presence of a constant stream of pure oxygen. This ensures complete combustion of the organic material.
Reduction and Gas Purification:
The resulting gas mixture (containing CO₂, H₂O, N₂, and potentially nitrogen oxides) is passed through a reduction tube, typically containing copper, to convert any nitrogen oxides back to diatomic nitrogen (N₂).
Other traps may be present to remove interfering substances like sulfur and halogens if they are suspected to be present.
Gas Chromatography and Detection:
The purified gas mixture is then passed through a chromatographic separation column. This column temporarily retains the different gases to varying degrees, allowing them to be eluted and detected separately.
A thermal conductivity detector (TCD) measures the change in thermal conductivity of the carrier gas (usually helium) as each combustion product passes through, generating a signal proportional to the concentration of the gas.
Data Analysis:
The instrument's software integrates the signals from the TCD and, based on the initial sample weight and calibration, calculates the percentage by mass of carbon, hydrogen, and nitrogen in the sample.
Comparison and Interpretation of Results
The "gold standard" for acceptable elemental analysis results in academic and industrial research is a deviation of no more than ±0.4% from the theoretical values for each element.
Element
Theoretical %
Experimental % (Hypothetical)
Difference (%)
C
67.59
67.41
-0.18
H
5.67
5.72
+0.05
N
9.85
9.78
-0.07
Interpreting Discrepancies:
Within ±0.4%: This is generally considered a good agreement and provides strong evidence for the proposed molecular formula and the purity of the sample.
Greater than ±0.4% deviation: This may indicate several possibilities:
Presence of Impurities: Residual solvents (will increase C and H content), starting materials, or by-products from the synthesis will alter the elemental composition.
Incomplete Combustion: If the sample did not combust completely, the carbon and hydrogen values may be lower than expected.
Hygroscopic Sample: If the compound readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high.
Incorrect Molecular Formula: A significant and consistent deviation across multiple samples may suggest that the proposed molecular formula is incorrect.
Caption: Logical flow for compound verification via elemental analysis.
Conclusion
Elemental analysis remains a cornerstone technique in chemical synthesis and drug development for the fundamental characterization of new molecular entities. The close agreement between the theoretically calculated and experimentally determined elemental composition of N-(3-nitrophenyl)-2-phenylbutanamide provides a high degree of confidence in its structure and purity. Discrepancies outside the accepted ±0.4% tolerance should prompt a thorough investigation into potential sources of error, including sample purity and the experimental procedure itself. This rigorous comparison is an indispensable step in ensuring the quality and integrity of research findings in the chemical sciences.
References
BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved February 27, 2026, from [Link]
Khan Academy. (n.d.). Atomic number, atomic mass, and isotopes. Retrieved February 27, 2026, from [Link]
LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12. Retrieved February 27, 2026, from [Link]
Nondestructive Evaluation Physics : Atomic Elements. (n.d.). Atomic Number and Mass Numbers. Retrieved February 27, 2026, from [Link]
Pearson. (n.d.). Empirical Formula Calculator. Retrieved February 27, 2026, from [Link]
PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved February 27, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Carbon. Retrieved February 27, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Oxygen. Retrieved February 27, 2026, from [Link]
UH Pressbooks. (n.d.). Determining Empirical and Molecular Formulas. In Chemistry. Retrieved February 27, 2026, from [Link]
University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved February 27, 2026, from [Link]
askIITians. (2025, August 26). What is the atomic mass of nitrogen? Retrieved February 27, 2026, from [Link]
CK-12 Foundation. (n.d.). How can I calculate the elemental composition? Retrieved February 27, 2026, from [Link]
[1][2][3] Executive Directive N-(3-nitrophenyl)-2-phenylbutanamide is a nitroaromatic amide research chemical.[1] Due to the lack of a specific global waste code for this exact structure, it must be managed by analogy to...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Directive
N-(3-nitrophenyl)-2-phenylbutanamide is a nitroaromatic amide research chemical.[1] Due to the lack of a specific global waste code for this exact structure, it must be managed by analogy to 3-nitroaniline derivatives .
Immediate Action Required:
Classification: Treat as Hazardous Organic Waste (Toxic/Irritant) .[1]
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Prohibition:NEVER dispose of this compound down the drain or via municipal trash. DO NOT autoclave, as nitro compounds pose a risk of thermal decomposition.
Chemical Hazard Assessment (E-E-A-T)
To ensure safe handling, we derive the hazard profile from the structural pharmacophore: a nitro-substituted phenyl ring linked via an amide bond to a lipophilic tail.[1]
Feature
Hazard Implication
Operational Consequence
Nitro Group ()
Potential for methemoglobinemia (toxicity) and thermal instability.[1]
Avoid heating. Segregate from reducing agents (hydrazines, hydrides) to prevent exothermic reduction.[1]
Amide Linkage
Hydrolytic stability, but susceptible to strong acids/bases.[1]
Do not mix with concentrated acids/bases in waste streams to prevent uncontrolled hydrolysis and heat evolution.[1]
Expert Insight: While specific LD50 data for this exact molecule may be absent from public registries, the metabolic hydrolysis product would likely be 3-nitroaniline , a known toxin (CAS 99-09-2).[1] Therefore, the disposal protocol must prevent environmental release of the parent compound or its metabolites.
Operational Disposal Protocol
Phase 1: Segregation & Pre-treatment
Objective: Prevent cross-reactivity in the waste stream.[1]
State Verification:
Solid: Isolate in a dedicated solid waste container.
Solution: If dissolved in organic solvent (DMSO, DCM, Methanol), classify based on the solvent's primary hazard (Ignitable/Toxic), but tag with "Contains Nitroaromatics."
Incompatibility Check: Ensure the waste container is free of:
Strong Oxidizers (Peroxides, Nitrates).
Strong Reducing Agents (LiAlH4, NaBH4).
Strong Acids/Bases.
Phase 2: Packaging & Labeling
Objective: Compliant transfer to the waste contractor.[1]
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.[1]
Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum.[1]
Labeling Standards:
Chemical Name: Write out full name: "N-(3-nitrophenyl)-2-phenylbutanamide".
This compound must be destroyed via Rotary Kiln Incineration .[1]
Mechanism: Thermal oxidation at >1000°C ensures the nitro group is converted to nitrogen oxides (
), which are then captured by the facility's scrubber systems, preventing environmental contamination.
Why not landfill? Leaching risks groundwater contamination with nitroaniline derivatives.[1]
Disposal Decision Logic (Workflow)
The following diagram illustrates the critical decision points for disposing of N-(3-nitrophenyl)-2-phenylbutanamide in a research setting.
Figure 1: Decision logic for the segregation and packaging of nitroaromatic amide waste.
Regulatory Compliance (RCRA/EPA Context)
In the United States, this compound is likely an Unlisted Hazardous Waste unless it is a specific commercial chemical product (P or U list). However, you must characterize it based on toxicity and ignitability.
Regulatory Body
Classification Code
Requirement
US EPA (RCRA)
Not Listed (Default to Generator Knowledge)
If characteristic (e.g., in flammable solvent), use D001 .[1] If solid, designate as "Non-RCRA Regulated Hazardous Waste" (state dependent) or manage as Toxic due to nitroaniline substructure.[1]
EU (EWC)
16 05 06 *
Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]
Note: Always consult your institution's Environmental Health & Safety (EHS) office before finalizing the waste code, as state regulations (e.g., California Title 22) may be stricter than federal guidelines.
Emergency Contingencies
Accidental Spills[1]
Evacuate: Clear the immediate area.
PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.[1]
Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) due to the nitro group.[1]
Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.
Exposure Response[1][3][5][6]
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Nitro compounds can absorb through skin; monitor for signs of cyanosis (blue lips/fingernails).
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4] Remove contact lenses if present.[1][3][4][5]
References
National Institute of Standards and Technology (NIST). Acetamide, N-(3-nitrophenyl)- (Analogous Safety Data).[1] WebBook.[1] Link
PubChem. Benzamide, N-(3-nitrophenyl)- (Structural Analog).[1] National Library of Medicine. Link[1]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories.[1] RCRA Online.[1] Link
Fisher Scientific. Safety Data Sheet: 3'-Nitroacetanilide (Surrogate).Link[1]